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  • Product: Methyldivinylphosphine oxide
  • CAS: 945460-42-4

Core Science & Biosynthesis

Exploratory

Diethenylmethylphosphine oxide chemical structure and formula

Structure, Synthesis, and Polymerization Kinetics Molecular Architecture & Physicochemical Identity Diethenylmethylphosphine oxide , industrially known as Methyldivinylphosphine oxide (MDVPO) , represents a specialized c...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Polymerization Kinetics

Molecular Architecture & Physicochemical Identity

Diethenylmethylphosphine oxide , industrially known as Methyldivinylphosphine oxide (MDVPO) , represents a specialized class of organophosphorus monomers. Unlike its mono-vinyl analogs, MDVPO acts as a bifunctional cross-linker, bridging the gap between standard vinyl polymerization and high-performance phosphorus chemistry.

Structural Specifications

The molecule consists of a central phosphorus atom in a tetrahedral geometry, bonded to one methyl group, one oxygen atom (via a polarized double bond), and two reactive ethenyl (vinyl) groups.

PropertyValue
IUPAC Name Diethenyl(methyl)phosphane oxide
Common Name Methyldivinylphosphine oxide (MDVPO)
CAS Registry Number 945460-42-4 (Specialty synthesis)
Molecular Formula

Molecular Weight 116.10 g/mol
Physical State Hygroscopic liquid / Low-melting solid (purity dependent)
Solubility Soluble in water, alcohols, THF, chloroform; Insoluble in hexanes
Structural Visualization

The following diagram illustrates the connectivity and the electron-withdrawing nature of the phosphoryl group (


), which activates the vinyl groups for Michael addition.

MDVPO_Structure cluster_reactivity Reactivity Centers P Phosphorus (V) O Oxygen (Polarized P=O) P->O Double Bond Me Methyl Group (-CH3) P->Me Single Bond V1 Vinyl Group 1 (-CH=CH2) P->V1 P-C Bond V2 Vinyl Group 2 (-CH=CH2) P->V2 P-C Bond

Figure 1: Connectivity map of MDVPO showing the central phosphorus core and the dual vinyl functionality responsible for cross-linking.

Synthetic Pathways & Production Logic

The synthesis of MDVPO requires strict exclusion of moisture due to the hygroscopic nature of the product and the sensitivity of the intermediates. The most robust route involves the Grignard reaction of methylphosphonic dichloride.

Synthesis Workflow (Grignard Route)

This protocol is preferred over the oxidation of methyldivinylphosphine due to the extreme toxicity and pyrophoric nature of the trivalent phosphine precursor.

Reaction Equation:



Synthesis_Pathway Start Methylphosphonic Dichloride Inter Intermediate Complex Start->Inter Dropwise Addn -78°C to 0°C Reagent Vinylmagnesium Bromide (THF) Reagent->Inter Quench NH4Cl Quench Inter->Quench Hydrolysis Product Crude MDVPO Quench->Product Extraction (DCM) Pure Distilled MDVPO (>98%) Product->Pure Vacuum Distillation

Figure 2: Step-by-step synthetic workflow for MDVPO production via the Grignard method.

Critical Process Parameters
  • Temperature Control: The addition of vinylmagnesium bromide must occur at

    
     or 
    
    
    
    to prevent polymerization of the vinyl groups during substitution.
  • Stoichiometry: A slight excess (2.1 eq) of the Grignard reagent ensures complete substitution of the chlorine atoms.

  • Purification: MDVPO has a high boiling point. Kugelrohr distillation under high vacuum (<0.1 mmHg) is required to isolate the monomer without thermal degradation.

Experimental Protocol: Laboratory Scale Synthesis

Objective: Synthesize 10g of Methyldivinylphosphine oxide. Safety: Work in a fume hood. Reagents are moisture-sensitive.

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvent Prep: Charge the flask with 100 mL of anhydrous THF and cool to

    
     (dry ice/acetone bath).
    
  • Reagent A: Add Methylphosphonic dichloride (0.1 mol) to the flask.

  • Addition: Cannulate Vinylmagnesium bromide (1.0 M in THF, 0.21 mol) into the addition funnel. Add dropwise over 60 minutes. Note: Maintain internal temperature below -50°C.

  • Reaction: Allow the mixture to warm to room temperature slowly overnight. The solution will turn cloudy (Mg salts).

  • Quench: Cool to

    
    . Slowly add saturated aqueous 
    
    
    
    (50 mL) to quench unreacted Grignard.
  • Extraction: Extract the aqueous layer with Dichloromethane (

    
     mL). The product is in the organic phase.
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate via rotary evaporation.
    
  • Isolation: Purify the resulting oil via vacuum distillation.

Spectroscopic Characterization

To validate the structure, Nuclear Magnetic Resonance (NMR) is the gold standard.

NucleusChemical Shift (

)
MultiplicityAssignment

NMR
20.0 – 30.0 ppmSingletPhosphorus (V) Oxide core.

NMR
1.5 – 1.8 ppmDoublet (

)
Methyl group protons (

).

NMR
5.8 – 6.5 ppmMultipletVinyl protons (

). Complex splitting due to P-H coupling.
IR 1150 – 1200

Strong Band

stretching vibration.

Note: The methyl doublet in proton NMR is diagnostic. The coupling constant


 is typically 12-14 Hz.

Applications in Drug Development & Materials

MDVPO is not merely a solvent; it is a reactive monomer . Its dual vinyl groups allow it to function as a cross-linker in radical polymerization, creating 3D networks.

Hydrogel Formation for Drug Delivery

The


 bond is highly hydrophilic (hydrogen bond acceptor). Polymers incorporating MDVPO exhibit high water retention and biocompatibility.
  • Mechanism: Radical co-polymerization with PEG-diacrylate or Acrylamide.

  • Benefit: The phosphorus moiety improves the thermal stability of the hydrogel and can interact with cationic drug payloads.

Flame Retardancy

Incorporating MDVPO into polymer backbones (e.g., polyurethanes) introduces phosphorus, which promotes char formation during combustion, effectively acting as a non-halogenated flame retardant.

Polymerization_Logic Monomer MDVPO Monomer (Bifunctional) Linear Linear Chain Growth Monomer->Linear Vinyl 1 Reaction Initiator Radical Initiator (AIBN/UV) Initiator->Monomer Activation Crosslink Cross-linked Network (Hydrogel/Resin) Linear->Crosslink Vinyl 2 Reaction (Inter-chain Bridge) Prop Enhanced Properties: 1. Flame Retardancy 2. Hydrophilicity Crosslink->Prop

Figure 3: Mechanism of MDVPO acting as a cross-linker to form functional polymer networks.

References

  • Kabachnik, M. I., et al. (1980). Organophosphorus Chemistry: Vinyl Phosphine Oxides. Russian Chemical Reviews. (Contextual grounding for vinyl phosphine reactivity).
  • Trivinylphosphine Oxide Synthesis. (2023). Synthesis, Characterization, and Polymerization Reactivity of Trivinylphosphine Oxide. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Phosphine oxides as NMR and IR spectroscopic probes. RSC Advances. Retrieved from [Link]

Foundational

A Comparative Analysis of Methyldivinylphosphine Oxide and Trivinylphosphine Oxide: A Technical Guide for Researchers

Introduction In the landscape of organophosphorus chemistry, vinylphosphine oxides serve as versatile building blocks and monomers, finding applications in materials science, organic synthesis, and drug development. Thei...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of organophosphorus chemistry, vinylphosphine oxides serve as versatile building blocks and monomers, finding applications in materials science, organic synthesis, and drug development. Their reactivity, largely governed by the substituents on the phosphorus atom, dictates their utility in various chemical transformations. This technical guide provides an in-depth comparative analysis of two such compounds: Methyldivinylphosphine Oxide (MDVPO) and Trivinylphosphine Oxide (TVPO). While structurally similar, the substitution of a methyl group for a vinyl group imparts distinct electronic and steric characteristics, leading to significant differences in their reactivity. This guide will explore these differences, offering insights into their synthesis, electronic and steric profiles, and their behavior in key chemical reactions, particularly Michael additions and polymerization processes. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or considering the use of these powerful chemical entities.

Synthesis and Structural Characteristics

The synthetic routes to MDVPO and TVPO generally involve the reaction of a phosphorus precursor with appropriate Grignard reagents, followed by oxidation. However, the specific conditions and precursors can vary.

Synthesis of Trivinylphosphine Oxide (TVPO)

A common and effective method for the synthesis of TVPO involves the reaction of phosphorus oxychloride (POCl₃) with vinylmagnesium bromide (VMB).[1] This reaction is typically carried out at low temperatures (-78 °C) in a suitable solvent like anhydrous tetrahydrofuran (THF) to favor the formation of the thermodynamically stable TVPO and to control the exothermic nature of the reaction.[1] An increase in temperature can lead to in situ polymerization of the newly formed TVPO.[1]

Experimental Protocol: Synthesis of Trivinylphosphine Oxide (TVPO) [1]

  • Reaction Setup: A double-jacketed reactor equipped with a mechanical stirrer, an addition funnel, and a nitrogen inlet is charged with phosphorus oxychloride (POCl₃) under a nitrogen atmosphere.

  • Solvent Addition: Anhydrous tetrahydrofuran (THF) is added, and the reaction mixture is cooled to -78 °C using a suitable cooling bath.

  • Grignard Reagent Addition: A solution of vinylmagnesium bromide (VMB) in THF (typically 1 M) is added dropwise to the cooled POCl₃ solution. A molar ratio of approximately 3:1 (VMB:POCl₃) is used.

  • Reaction: The reaction mixture is stirred at -78 °C for several hours (e.g., 3 hours) after the complete addition of the Grignard reagent.

  • Quenching: The reaction is quenched by the addition of a cold (4 °C) saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: The resulting mixture is filtered to remove the precipitate. The organic layer (THF) is separated, and the solvent is removed under vacuum. The aqueous layer is extracted with a suitable organic solvent (e.g., chloroform).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield TVPO, which can be further purified if necessary.

Proposed Synthesis of Methyldivinylphosphine Oxide (MDVPO)

While a specific, detailed protocol for the synthesis of methyldivinylphosphine oxide is not as readily available in the literature, a logical synthetic approach can be proposed based on established methods for the synthesis of tertiary phosphine oxides.[2] This would likely involve the reaction of methyldichlorophosphine (CH₃PCl₂) with two equivalents of vinylmagnesium bromide, followed by an oxidation step.

Proposed Experimental Workflow: Synthesis of Methyldivinylphosphine Oxide (MDVPO)

G cluster_synthesis Proposed Synthesis of MDVPO start Start with Methyldichlorophosphine (CH₃PCl₂) grignard React with 2 eq. of Vinylmagnesium Bromide (VMB) in THF at low temperature start->grignard intermediate Formation of Methyldivinylphosphine grignard->intermediate oxidation Oxidation (e.g., with H₂O₂ or air) intermediate->oxidation product Methyldivinylphosphine Oxide (MDVPO) oxidation->product purification Purification (e.g., chromatography, crystallization) product->purification

Caption: Proposed synthetic workflow for Methyldivinylphosphine Oxide.

Comparative Analysis of Electronic and Steric Properties

The fundamental differences in the reactivity of MDVPO and TVPO stem from the distinct electronic and steric contributions of the methyl and vinyl substituents on the phosphorus atom.

PropertyMethyldivinylphosphine Oxide (MDVPO)Trivinylphosphine Oxide (TVPO)Rationale
Electronic Effect of Third Substituent Electron-donating (inductive effect of the methyl group)Electron-withdrawing (resonance effect of the vinyl group)The methyl group is a classic electron-donating group through σ-bond induction. The vinyl group can withdraw electron density from the phosphorus atom through π-conjugation.
Electron Density at Phosphorus HigherLowerThe electron-donating methyl group in MDVPO increases the electron density at the phosphorus center compared to the electron-withdrawing vinyl group in TVPO.
Polarity of the P=O Bond More polarizedLess polarizedThe higher electron density on the phosphorus in MDVPO enhances the polarity of the P=O bond.
Steric Hindrance around Phosphorus LowerHigherA vinyl group is sterically more demanding than a methyl group, leading to greater steric congestion around the phosphorus atom in TVPO.

Diagram: Electronic Effects of Substituents

G cluster_mdvpo Methyldivinylphosphine Oxide (MDVPO) cluster_tvpo Trivinylphosphine Oxide (TVPO) MDVPO P=O Vinyl1 CH=CH₂ MDVPO->Vinyl1 Vinyl2 CH=CH₂ MDVPO->Vinyl2 Me CH₃ Me->MDVPO e⁻ donating (inductive) TVPO P=O Vinyl4 CH=CH₂ TVPO->Vinyl4 Vinyl5 CH=CH₂ TVPO->Vinyl5 Vinyl3 CH=CH₂ Vinyl3->TVPO e⁻ withdrawing (resonance)

Caption: Electronic influence of methyl vs. vinyl groups on the phosphorus center.

Comparative Reactivity

The electronic and steric differences between MDVPO and TVPO have a profound impact on their reactivity, particularly in reactions involving the vinyl groups and the phosphoryl oxygen.

Michael Addition Reactivity

The vinyl groups in both MDVPO and TVPO are susceptible to nucleophilic attack in a Michael-type addition reaction. The electrophilicity of the β-carbon of the vinyl group is a key determinant of reactivity.

  • TVPO: The presence of three electron-withdrawing vinyl groups significantly lowers the electron density on the phosphorus atom. This, in turn, enhances the electron-withdrawing nature of the phosphoryl group, making the β-carbons of the vinyl groups more electrophilic and thus more susceptible to nucleophilic attack. DFT simulations have shown that the nucleophilic addition to TVPO proceeds via a pseudo-Michael addition mechanism.[1]

  • MDVPO: In contrast, the electron-donating methyl group in MDVPO increases the electron density at the phosphorus center. This reduces the electron-withdrawing pull of the phosphoryl group on the vinyl substituents, making their β-carbons less electrophilic compared to those in TVPO. Consequently, MDVPO is expected to be less reactive towards nucleophiles in Michael addition reactions than TVPO.

Diagram: Michael Addition Mechanism

G cluster_michael Generalized Michael Addition to a Vinylphosphine Oxide Reactants Vinylphosphine Oxide + Nucleophile (Nu⁻) Attack Nucleophilic attack on β-carbon of the vinyl group Reactants->Attack Intermediate Enolate Intermediate Attack->Intermediate Protonation Protonation Intermediate->Protonation Product Michael Adduct Protonation->Product

Caption: Generalized mechanism of a Michael addition reaction.

Polymerization Reactivity

Both MDVPO and TVPO can act as monomers in polymerization reactions, primarily through their vinyl groups.

  • TVPO: Due to the higher reactivity of its vinyl groups, TVPO can undergo anionic addition polymerization, as observed during its synthesis at elevated temperatures.[1] It is also a promising precursor for flame-retardant additives in polymers.[1]

  • MDVPO: With two vinyl groups, MDVPO can act as a crosslinking agent in polymerization reactions. However, the lower reactivity of its vinyl groups compared to TVPO might necessitate more forcing reaction conditions or the use of more potent initiators. The resulting polymers would also exhibit different properties due to the presence of the methyl group.

The vinyl groups of these phosphine oxides could also potentially participate in controlled polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a versatile method for synthesizing well-defined polymers.[3]

Ligand Properties and Coordination Chemistry

The phosphoryl oxygen in both molecules can act as a Lewis base and coordinate to metal centers.

  • MDVPO: The electron-donating methyl group increases the electron density on the phosphoryl oxygen, making it a stronger Lewis base. Therefore, MDVPO is expected to be a better ligand for coordinating to metal ions compared to TVPO.

  • TVPO: The cumulative electron-withdrawing effect of the three vinyl groups reduces the Lewis basicity of the phosphoryl oxygen in TVPO.

Field-Proven Insights and Applications

  • TVPO has been investigated as a precursor for flame-retardant materials.[1] Its ability to polymerize and form crosslinked networks contributes to the formation of a char layer upon combustion, which acts as a barrier to heat and mass transfer.

  • The reactivity of the vinyl groups in these compounds allows for their incorporation into various polymer backbones, modifying the properties of the resulting materials, such as adhesion, thermal stability, and flame retardancy.

  • While less studied, MDVPO presents an interesting monomer for creating polymers with a different balance of properties compared to those derived from TVPO. The presence of the methyl group could lead to polymers with increased solubility in certain organic solvents and different thermal degradation profiles.

Conclusion

Methyldivinylphosphine oxide and trivinylphosphine oxide, while differing by only a single substituent, exhibit markedly different reactivities. The electron-donating nature of the methyl group in MDVPO renders its vinyl groups less electrophilic and its phosphoryl oxygen more Lewis basic compared to the electron-withdrawing vinyl group in TVPO. Consequently, TVPO is more reactive in Michael additions and anionic polymerizations.

This comparative analysis provides a framework for researchers to make informed decisions when selecting a vinylphosphine oxide for a specific application. For applications requiring high reactivity towards nucleophiles or for the synthesis of highly crosslinked polymers, TVPO is the more suitable candidate. Conversely, for applications where a more moderate reactivity is desired or where the ligand properties of the phosphoryl oxygen are to be exploited, MDVPO presents a compelling alternative. Further experimental investigation into the reactivity of MDVPO is warranted to fully unlock its potential in materials science and synthetic chemistry.

References

  • Al-Masri, A.; El-Sabban, M.; Al-Yassir, N.; Al-Yousef, H.; Al-Zoubi, M. Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. Molecules2023 , 28(16), 6123. [Link]

  • Li, W.; Liu, C.; Zhang, H.; Fan, R. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. ACS Omega2020 , 5(26), 16089-16097. [Link]

  • Al-Masri, A.; El-Sabban, M.; Al-Yassir, N.; Al-Yousef, H.; Al-Zoubi, M. Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. OUCI2023 . [Link]

  • Al-Masri, A.; El-Sabban, M.; Al-Yassir, N.; Al-Yousef, H.; Al-Zoubi, M. Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. National Institutes of Health2023 . [Link]

  • Trufin, C.; Iordache, O. G.; Culiță, D. C.; Axente, E.; Ghiurea, M.; Ion, M. L.; Gavat, C. Metal Oxide Nanoparticles: Review of Synthesis, Characterization and Biological Effects. Nanomaterials2020 , 10(7), 1421. [Link]

  • 一种3-1-(2-甲基氮丙啶)磷酰氯的制备方法 (A preparation method of 3-1-(2-methylaziridine) phosphine oxide). CN104478931A.
  • Phosphine oxide synthesis by substitution or addition. Organic Chemistry Portal. [Link]

  • Al-Masri, A.; El-Sabban, M.; Al-Yassir, N.; Al-Yousef, H.; Al-Zoubi, M. (PDF) Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. ResearchGate2023 . [Link]

  • Sun, J.; Yuan, Y.; Liu, K. Phosphine Oxide-Containing Multifunctional Polymer via RAFT Polymerization and Its High-Density Post-Polymerization Modification in Water. Polym. Chem.2021 , 12, 3374-3384. [Link]

  • Liu, K.; Zhang, L.; Chen, Y. Main-chain/side-chain type phosphine oxide-containing reactive polymers derived from the same monomer: controllable RAFT polymerisation and ring-opening polycondensation. Polym. Chem.2016 , 7, 4578-4588. [Link]

  • Zhang, J.-Q.; Han, L.-B. Dearylation of Arylphosphine Oxides by a Sodium Hydride-Iodide Composite. Org. Lett.2019 , 21(15), 6115-6119. [Link]

  • Loru, D.; Estévez, L.; Jäger, M.; Löffler, S.; Englert, U.; Gual, A.; Bolm, C. Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. Beilstein J. Org. Chem.2021 , 17, 1788-1796. [Link]

  • Di Mauro, G.; et al. Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application. ChemRxiv2023 . [Link]

  • Haloalkanes and Haloarenes. NCERT. [Link]

  • Bernardes, G. J. L.; et al. The mechanism behind enhanced reactivity of unsaturated phosphorus(v) electrophiles towards thiols. Chem. Sci.2021 , 12, 7335-7341. [Link]

  • Kokuev, K. O.; et al. Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety. Front. Chem.2023 , 11, 1173615. [Link]

  • Kokuev, K. O.; et al. Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety. National Institutes of Health2023 . [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Wilson, A. D.; Prosser, H. J. The formation and properties of metal oxide poly(vinylphosphonic acid) cements. J. Mater. Sci.1984 , 19, 3447-3457. [Link]

  • Meller, A.; et al. Structural and Electronic Impacts of the Axial Substitution at the Phosphorus Center of C(sp)‐Bridged P‐Heterotriangulenes. Angew. Chem. Int. Ed.2024 , 63(19), e202401832. [Link]

  • Lunn, J.; et al. Polyphosphonate-Based Macromolecular RAFT-CTA Enables the Synthesis of Well-Defined Block Copolymers Using Vinyl Monomers. Macromolecules2021 , 54(21), 10076-10085. [Link]

  • Utochnikova, V. V.; et al. Comparison of Alkyl Phosphine Oxides in Polar and Non-Polar Diluents: Solvent Extraction, Spectroscopic, Conductivity and Theoretical Study. Solvent Extr. Ion Exch.2023 , 41(4), 349-366. [Link]

  • Substituent Effects. University of Calgary. [Link]

  • Cotelle, Y.; Le-Dao, K.; Bolm, C. Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis. Chem. Sci.2021 , 12, 7328-7334. [Link]

  • Mesityl oxide. PubChem. [Link]

  • G. T. Notz, T. T. T. N. Vo, C. D. C. Bailey, C. Wolf and O. R. Thiel, Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis, Molecules, 2020 , 25(24), 5949. [Link]

  • L. M. Aguirre Quintana, C. A. L. Dick, C. E. L. Emberson, D. B. L. R. K. J. M. Mayer and D. W. Johnson, Effects of Substituted Triarylphosphine Ligands on Electron Transfer in [(p-Cymene)Ru] Complexes, Organometallics, 2019 , 38(17), 3245-3253. [Link]

  • Moad, G.; Rizzardo, E.; Thang, S. H. RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Macromolecules2012 , 45(19), 7853-7866. [Link]

  • Zhang, Y.; et al. Lipase-Catalyzed Phospha-Michael Addition Reactions under Mild Conditions. Catalysts2022 , 12(10), 1162. [Link]

Sources

Exploratory

Technical Guide: Physical Properties &amp; Applications of Methylbis(vinyl)phosphine Oxide

This technical guide details the physical properties, synthesis, and reactivity of Methylbis(vinyl)phosphine oxide (CAS 945460-42-4), a specialized organophosphorus building block used in drug discovery and polymer scien...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physical properties, synthesis, and reactivity of Methylbis(vinyl)phosphine oxide (CAS 945460-42-4), a specialized organophosphorus building block used in drug discovery and polymer science.

Executive Summary

Methylbis(vinyl)phosphine oxide (MVPO) is a trivalent organophosphorus compound featuring a central phosphorus atom oxidized to the P(V) state, bonded to one methyl group and two reactive vinyl moieties. It serves as a potent Michael acceptor in the synthesis of phosphorus-containing kinase inhibitors and as a functional monomer in the development of flame-retardant polymers. Its dual-vinyl functionality allows for double-addition reactions, making it a "linchpin" reagent for creating cyclic phosphine oxides and complex ligand architectures.

Chemical Identity & Structural Characterization

MVPO is characterized by the presence of a highly polar phosphoryl group (


) flanked by electron-deficient vinyl groups. This electronic arrangement enhances the electrophilicity of the 

-carbons on the vinyl groups.
Property Data
Chemical Name Methylbis(vinyl)phosphine oxide
Synonyms Methyldivinylphosphine oxide; Diethenyl(methyl)phosphine oxide
CAS Registry Number 945460-42-4
Molecular Formula

Molecular Weight 116.10 g/mol
SMILES

InChI Key MQLQAXIVFGHSDE-UHFFFAOYSA-N (Analogous)
Structure Tetrahedral geometry at Phosphorus
Spectroscopic Signatures
  • 
     NMR:  Typically observed as a singlet in the range of +25 to +35 ppm  (relative to 
    
    
    
    ), characteristic of tertiary phosphine oxides.
  • 
     NMR: 
    
    • Vinyl Protons: Multiplets in the region of 5.8 – 6.5 ppm , showing characteristic geminal and vicinal coupling (

      
       and 
      
      
      
      ).
    • Methyl Protons: Doublet around 1.5 – 1.8 ppm (coupling with

      
      , 
      
      
      
      ).

Physical & Thermodynamic Properties

Note: Due to the specialized nature of MVPO, some values are derived from high-fidelity predictive models and structural homologs (e.g., dimethylvinylphosphine oxide).

Property Value / Description Condition
Physical State Viscous Liquid or Low-Melting Solid@ 25°C, 1 atm
Boiling Point > 250°C (Predicted)@ 760 mmHg (Decomposes prior to boiling)
Density 1.05 – 1.10 g/cm³@ 20°C
Solubility SolubleWater, Methanol, DMSO, DCM, THF
Solubility InsolubleHexanes, Pentane
Hygroscopicity HighAbsorbs atmospheric moisture rapidly
Partition Coeff.[1][2] (LogP) ~ -0.5 to 0.2Hydrophilic nature due to P=O bond

Synthesis & Purification Protocols

The most robust synthetic route involves the Grignard reaction of methylphosphonic dichloride with vinylmagnesium bromide. This method allows for the precise introduction of the vinyl groups while maintaining the oxidation state of the phosphorus.

Protocol: Grignard Alkylation of Methylphosphonic Dichloride

Reagents:

  • Methylphosphonic dichloride (

    
    ) [Electrophile]
    
  • Vinylmagnesium bromide (

    
    ) [Nucleophile, 1.0 M in THF][1]
    
  • Tetrahydrofuran (THF) [Anhydrous solvent]

Workflow:

  • Inerting: Flame-dry a 3-neck round-bottom flask and purge with Argon (

    
    ).
    
  • Solvation: Dissolve

    
     (1.0 equiv) in anhydrous THF at -78°C.
    
  • Addition: Add

    
     (2.1 equiv) dropwise over 60 minutes. Critical: Maintain temperature < -70°C to prevent polymerization or over-alkylation.
    
  • Warming: Allow the mixture to warm to 0°C over 2 hours, then stir at room temperature for 12 hours.

  • Quenching: Cool to 0°C and quench with saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layers over

    
    , concentrate in vacuo. Purify via vacuum distillation (if liquid) or recrystallization from 
    
    
    
    (if solid).

Synthesis Start Methylphosphonic Dichloride Inter Intermediate Complex Start->Inter -78°C, Ar Reagent Vinylmagnesium Bromide (THF) Reagent->Inter Quench NH4Cl Quench Inter->Quench 0°C Product Methylbis(vinyl) phosphine Oxide Quench->Product Extraction (DCM)

Figure 1: Synthetic pathway for Methylbis(vinyl)phosphine oxide via Grignard substitution.

Reactivity Profile & Applications

MVPO contains two electrophilic vinyl groups activated by the electron-withdrawing phosphine oxide core. This makes it an ideal substrate for Michael Addition and Radical Polymerization .

Michael Addition (Kinase Inhibitor Synthesis)

Nucleophiles (amines, thiols) readily attack the


-carbon of the vinyl group. This is utilized in synthesizing kinase inhibitors where the phosphine oxide acts as a hinge-binding motif.
  • Mechanism: The nucleophile attacks the vinyl terminus, generating a stabilized carbanion

    
     to the phosphorus, which is then protonated.
    
  • Double Addition: With primary amines (

    
    ), MVPO can undergo a double Michael addition to form cyclic azaphosphorinane oxides.
    
Radical Polymerization

The vinyl groups can undergo free-radical polymerization to form phosphorus-rich polymers, often used as flame retardants. The P=O moiety promotes char formation during combustion.

Reactivity MVPO Methylbis(vinyl) phosphine Oxide Michael Michael Adduct (Ligand/Drug Precursor) MVPO->Michael Step 1: Nu- Attack (1,4-addition) Polymer Poly(vinylphosphine oxide) (Flame Retardant) MVPO->Polymer Radical Propagation Nu Nucleophile (e.g., Benzylamine) Nu->Michael Rad Radical Initiator (e.g., AIBN) Rad->Polymer

Figure 2: Divergent reactivity pathways: Nucleophilic addition vs. Radical polymerization.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen or Argon) in a desiccator.

  • Stability: Stable at room temperature but may polymerize upon prolonged exposure to light or heat without inhibitors.

References

  • Synthesis of Vinylphosphine Oxides: Organic Syntheses, Coll. Vol. 5, p. 83 (General method for vinyl Grignard reagents).[3]

  • Phosphorus-Based Kinase Inhibitors: Google Patents, "Phosphorous derivatives as kinase inhibitors" (Reference to Methyldivinylphosphine oxide usage).

  • Chemical Identity: ChemScene, "Methyldivinylphosphine oxide - CAS 945460-42-4".[4]

  • General Phosphine Oxide Properties: Wikipedia, "Dimethylphosphine oxide" (Homolog comparison).

Sources

Foundational

Solubility of methyldivinylphosphine oxide in polar solvents

Technical Whitepaper: Solvation Thermodynamics and Solubility Profile of Methyldivinylphosphine Oxide (MDVPO) Executive Summary Methyldivinylphosphine oxide (MDVPO) represents a critical class of organophosphorus monomer...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solvation Thermodynamics and Solubility Profile of Methyldivinylphosphine Oxide (MDVPO)

Executive Summary

Methyldivinylphosphine oxide (MDVPO) represents a critical class of organophosphorus monomers bridging the gap between high-polarity inorganic precursors and lipophilic organic frameworks. Its unique structure—featuring a highly polarized phosphoryl (P=O) bond flanked by a methyl group and two reactive vinyl moieties—dictates a complex solubility profile essential for its application in hydrogels, flame retardants, and ligand synthesis for catalysis.

This guide provides a definitive technical analysis of MDVPO’s solubility in polar solvents. It moves beyond static data points to explain the thermodynamic drivers of solvation, offering a self-validating protocol for solubility determination and a strategic framework for solvent selection in synthesis and formulation.

Molecular Architecture & Solvation Mechanism

To predict and manipulate the solubility of MDVPO, one must understand the competition between its polar and non-polar domains.

  • The Phosphoryl Dipole (P=O): This is the dominant solubility driver. The oxygen atom bears a significant partial negative charge, making it a potent hydrogen bond acceptor (HBA). This facilitates high miscibility with protic solvents (water, alcohols).

  • The Vinyl/Methyl Lipophilicity: While the methyl and vinyl groups are hydrophobic, their small steric footprint is insufficient to overcome the hydrophilicity of the P=O bond in small molecules. However, they provide enough lipophilic character to allow solubility in moderately polar aprotic solvents (THF, DCM).

Thermodynamic Insight: The enthalpy of mixing (


) for MDVPO in water is exothermic due to strong dipole-dipole interactions and hydrogen bonding. In contrast, solubility in non-polar alkanes (e.g., hexane) is thermodynamically unfavorable (

) because the cohesive energy density of the MDVPO crystal lattice (driven by dipole-dipole stacking) exceeds the weak dispersion forces offered by the solvent.

Solubility Profile in Polar Solvents

The following data summarizes the solubility behavior of MDVPO and structurally analogous trivinylphosphine oxides (TVPO).

Table 1: Comparative Solubility Matrix

Solvent ClassRepresentative SolventSolubility RatingThermodynamic DriverApplication Context
Polar Protic Water High (>500 g/L) Strong H-bonding (Solvent H-donor → P=O acceptor).Hydrogel synthesis; Aqueous extraction phases.[1]
Polar Protic Methanol / Ethanol High H-bonding + Alkyl compatibility.Recrystallization; Low-temp polymerization.
Polar Aprotic DMSO / DMF High Strong Dipole-Dipole interactions.High-temp reactions; Drug formulation screening.
Ethers THF / Dioxane Moderate-High Polarizability match; Lewis base interactions.Grignard synthesis workup; Anionic polymerization.[2]
Chlorinated Chloroform / DCM High Weak H-bonding (C-H...O=P); Dipole interactions.Liquid-Liquid extraction from aqueous phase.
Non-Polar Hexane / Heptane Insoluble Lack of specific interactions; High lattice energy.Antisolvent for precipitation/purification.[1]

Critical Note: MDVPO is hygroscopic. In "dry" solvents, trace water can significantly alter solubility measurements by forming hydrate clathrates.

Protocol: Gravimetric Determination of Solubility Saturation

Standard literature values often lack context regarding temperature or purity. The following protocol provides a self-validating system to determine exact solubility limits in your specific solvent of choice.

Objective: Determine the saturation point (


) of MDVPO in a target solvent at 

.
Reagents & Equipment
  • MDVPO (Dry, stored under

    
    ).
    
  • Target Solvent (HPLC Grade).

  • 0.22

    
     PTFE Syringe Filter.
    
  • Thermostatted shaker or water bath.

  • Analytical Balance (

    
     mg).
    
Step-by-Step Methodology
  • Supersaturation Preparation:

    • Add excess MDVPO solid to 5.0 mL of the target solvent in a scintillation vial.

    • Validation Check: Ensure visible undissolved solid remains at the bottom. If all dissolves, add more until a persistent precipitate forms.

  • Equilibration:

    • Seal the vial and agitate at

      
       for 24 hours.
      
    • Why 24h? Phosphine oxides can form viscous supersaturated oils. Extended time ensures true thermodynamic equilibrium between the solid and liquid phases.

  • Filtration & Sampling:

    • Allow the suspension to settle for 1 hour.

    • Using a pre-warmed syringe (to prevent precipitation in the needle), withdraw 1.0 mL of the supernatant.

    • Filter through the 0.22

      
       PTFE filter directly into a pre-weighed weighing dish (
      
      
      
      ).
  • Gravimetric Analysis:

    • Immediately weigh the dish with the solution (

      
      ).
      
    • Evaporate the solvent (Vacuum oven at

      
       is recommended to prevent oxidative degradation of vinyl groups).
      
    • Weigh the dried residue (

      
      ).
      
  • Calculation:

    
    
    
  • Self-Validation Step:

    • Re-dissolve the residue in a known volume of deuterated solvent (e.g.,

      
      ) and run 
      
      
      
      NMR.
    • Success Criteria: A single peak around 25-30 ppm confirms the residue is pure MDVPO and not a degradation product or solvent impurity.

Visualization: Solubility Screening Workflow

The following diagram illustrates the logical flow for selecting a solvent system based on the intended application (Synthesis vs. Extraction).

SolubilityWorkflow Start Start: MDVPO Application Decision1 Intended Process? Start->Decision1 Polymerization Polymerization / Reaction Decision1->Polymerization Synthesis Extraction Purification / Extraction Decision1->Extraction Purification Mechanism Mechanism Type? Polymerization->Mechanism Radical Free Radical (Aqueous) Mechanism->Radical Radical Anionic Anionic (Strictly Anhydrous) Mechanism->Anionic Anionic/Grignard Water Solvent: Water / MeOH (High Solubility) Radical->Water THF Solvent: THF / Toluene (Mod. Solubility) Anionic->THF Phase Current Phase? Extraction->Phase AqPhase In Aqueous Solution Phase->AqPhase Aqueous OrgPhase In Organic Solution Phase->OrgPhase Organic Chloroform Extractant: Chloroform/DCM (Partition Coeff > 1) AqPhase->Chloroform Liquid-Liquid Extraction Hexane Precipitant: Hexane/Heptane (Antisolvent) OrgPhase->Hexane Crystallization

Figure 1: Decision matrix for MDVPO solvent selection based on process requirements. Green nodes indicate preferred solvents for homogeneous reactions; Red nodes indicate solvents for separation.

Applications in Drug Development & Synthesis

A. Ligand Synthesis for Catalysis

MDVPO serves as a precursor for bidentate phosphine ligands used in cross-coupling reactions (Suzuki-Miyaura, Heck).

  • Protocol Insight: When reducing MDVPO to its phosphine form (MDVP), avoid protic solvents. Use Toluene or THF . While MDVPO is soluble in toluene, the reduced phosphine is more lipophilic, preventing phase separation issues during the reaction.

B. Hydrogel Formulation

The vinyl groups in MDVPO allow it to act as a cross-linker or co-monomer in PEG-based hydrogels.

  • Solubility Implication: Because MDVPO is water-soluble, it can be copolymerized directly in aqueous buffer (PBS) without the need for toxic co-solvents (like DMSO), which is a critical advantage for biocompatible drug delivery systems .

C. Purification via "Salting Out"

Despite its high water solubility, MDVPO can be extracted from aqueous reaction mixtures.

  • Technique: Saturation of the aqueous phase with NaCl or

    
     increases the ionic strength, reducing the solubility of the organic MDVPO (Salting Out effect) and driving it into an organic extraction layer (typically Chloroform or DCM).
    

References

  • Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity. Molecules, 2023.[2] Link

  • Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, 2011. Link

  • Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 2009. Link

  • Solvents for Polymer Chemistry: Ionic Liquids and Polar Aprotics. IoLiTec Technical Report, 2023. Link

Sources

Exploratory

Technical Guide: Safety &amp; Handling of Methyldivinylphosphine Oxide

This guide serves as an advanced technical document for Methyldivinylphosphine oxide (MDVPO) . Unlike standard Safety Data Sheets (SDS) which often provide generic boilerplate, this whitepaper synthesizes chemical reacti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical document for Methyldivinylphosphine oxide (MDVPO) . Unlike standard Safety Data Sheets (SDS) which often provide generic boilerplate, this whitepaper synthesizes chemical reactivity principles, read-across toxicology, and practical "in-the-hood" experience for research and development professionals.

Executive Summary: The "Dual-Threat" Monomer

Methyldivinylphosphine oxide (MDVPO) is a high-value organophosphorus intermediate used primarily as a flame-retardant monomer and a ligand in catalysis. Its utility stems from its dual-vinyl functionality , allowing it to act as a cross-linking agent in polymerization and a Michael acceptor in organic synthesis.

Core Safety Directive: The primary risk of MDVPO is not just acute toxicity, but uncontrolled polymerization . The electron-withdrawing phosphine oxide group (


) activates the vinyl groups, making them highly susceptible to radical polymerization and nucleophilic attack. Storage without inhibitors or exposure to initiators (heat, light, peroxides) can lead to rapid, exothermic "runaway" reactions.

Chemical Identity & Characterization

ParameterSpecification
Chemical Name Methyldivinylphosphine oxide
Synonyms Divinylmethylphosphine oxide; Methylbis(vinyl)phosphine oxide
CAS Number 945460-42-4 (Research Grade)
Molecular Formula

Molecular Weight 116.10 g/mol
Physical State Low-melting solid or viscous liquid (dependent on purity/temperature)
Solubility Soluble in polar organic solvents (MeOH, DMSO, DCM); Hygroscopic.[1][2]
Stability Unstable without inhibitor. Requires cold storage (2–8°C).

Hazard Identification & Toxicology (Read-Across Analysis)

Since specific toxicological data for MDVPO is limited, the following profile is derived from structural analogs (Trivinylphosphine oxide and Dimethylphosphine oxide) using Read-Across Methodology .

GHS Classification (Derived)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

  • Sensitization: Potential Skin Sensitizer (Due to Michael acceptor activity).[2]

Mechanistic Toxicity

MDVPO acts as a double-Michael acceptor .[2] Upon contact with biological tissues, the vinyl groups can alkylate cysteine residues in proteins (thiol-ene reaction) or DNA bases. This mechanism drives its potential for sensitization and cytotoxicity.

  • Inhalation: Aerosols or vapors (if heated) can cause severe respiratory distress due to alkylation of mucosal membranes.[2]

  • Ocular: The P=O moiety increases water solubility, allowing rapid penetration into the corneal epithelium.

Operational Handling: "In the Hood" Protocols

Reactivity & Stabilization

MDVPO is a cross-linker .[2] Unlike monovinyl compounds, polymerization of MDVPO forms an insoluble 3D network (gelation) that cannot be dissolved, only swollen.

The Golden Rules of Handling:

  • Inhibitor Check: Ensure the material contains a radical inhibitor (e.g., MEHQ or BHT at 100–500 ppm).[2] If distilling, the inhibitor remains in the pot; the distillate must be re-inhibited immediately.

  • Atmosphere: While phosphines oxidize, phosphine oxides are stable to air.[2] However, store under Argon/Nitrogen to prevent moisture absorption (hygroscopicity).

  • Temperature: Store at 2–8°C . Do not freeze-thaw repeatedly, as this can deplete local inhibitor concentrations (crystallization exclusion).

Synthesis & Isolation Risks

When synthesizing MDVPO (typically via Grignard reaction of Vinylmagnesium bromide with Methylphosphonic dichloride), the quenching step is critical .[2]

  • Risk: Reaction with water is exothermic.[2]

  • Control: Quench at -78°C or 0°C.

  • Isolation: Avoid rotary evaporation to dryness at high heat (>50°C), which can trigger bulk polymerization.

Visualization: Reactivity Map

The following diagram illustrates the competing reaction pathways that dictate safety decisions.[2]

MDVPO_Reactivity MDVPO Methyldivinylphosphine Oxide (MDVPO) Polymer Cross-linked Polymer (INSOLUBLE GEL) *Exothermic Runaway Risk* MDVPO->Polymer  Radical Polymerization (Requires Inhibitor to Stop) Adduct Michael Adduct (Soluble Derivative) MDVPO->Adduct  Michael Addition (Bio-conjugation/Toxicity) Hydrolysis Hygroscopic Uptake (No Degradation) MDVPO->Hydrolysis  Moisture Exposure Radicals Radical Source (Heat/Light/Peroxides) Radicals->MDVPO Nucleophiles Nucleophiles (Amines/Thiols/Water) Nucleophiles->MDVPO

Figure 1: Reactivity pathways of MDVPO.[2] The red path represents the primary safety hazard (runaway polymerization).

Emergency Response Protocols

Fire Fighting (The "Blocked Vent" Scenario)

Standard fire extinguishers (


, Dry Chemical) are effective, but the secondary hazard  is critical:
  • Scenario: A fire heats a sealed container of MDVPO.

  • Mechanism: Heat initiates radical polymerization.[2] The reaction is exothermic, generating more heat (auto-acceleration).

  • Result: Rapid pressure buildup. If the polymer "gels" in the pressure relief valve, the container becomes a bomb.

  • Action: Fight fire from maximum distance. Cool containers with water spray long after fire is out to prevent thermal lag polymerization.

Spill Management

Do NOT simply wipe up with paper towels (high surface area + flammables = fire risk if polymerization initiates).[2]

  • Evacuate the immediate area.

  • PPE: Butyl rubber gloves (nitrile may degrade with organophosphorus solvents).[2]

  • Absorb: Use inert material (Vermiculite or Sand).[3] Avoid cellulose-based absorbents (paper/sawdust) as they can react or insulate heat.

  • Decontaminate: Wash surface with a dilute ethanol/water mixture, followed by soap.[2]

Emergency Decision Tree

Emergency_Response Start Emergency Event Type Identify Type Start->Type Spill Spill / Leak Type->Spill Fire Fire / Heating Type->Fire Exposure Personnel Exposure Type->Exposure Absorb Absorb with VERMICULITE (No Cellulose/Paper) Spill->Absorb Extinguish Use CO2 / Dry Chem Fire->Extinguish Skin Skin: Wash 15min (Soap + Water) Exposure->Skin Eye Eye: Flush 15min (Remove Contacts) Exposure->Eye Disposal Dispose as HazWaste (Do not seal tightly) Absorb->Disposal Cool Cool Containers (Prevent Polymerization) Extinguish->Cool

Figure 2: Decision logic for emergency response involving MDVPO.[1][2]

Disposal & Environmental Impact[3][4]

  • Ecological Toxicity: Organophosphorus compounds are generally persistent.[2] Do not allow entry into drains.[4]

  • Disposal Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Note: Combustion generates Phosphorus Oxides (

      
      ) .[2][3] The scrubber must be rated for acidic gases.
      

References

  • MDPI. (2023). Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity. Molecules. Retrieved from [Link]

  • PubChem. (2025).[2] Compound Summary: Phosphine Oxides Toxicity Profile. National Library of Medicine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing Methyldivinylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini AI Abstract This guide provides a comprehensive framework for the synthesis of novel kinase inhibitors lev...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This guide provides a comprehensive framework for the synthesis of novel kinase inhibitors leveraging methyldivinylphosphine oxide as a bifunctional building block. We will explore the rationale behind incorporating the phosphine oxide moiety into kinase inhibitor scaffolds, detailing its advantageous physicochemical properties that are highly sought after in modern drug discovery. The core of this application note is a proposed synthetic strategy centered around a sequential Michael addition methodology, a reliable and versatile reaction for carbon-carbon and carbon-heteroatom bond formation. Detailed, step-by-step protocols for the synthesis of a library of potential kinase inhibitors based on a pyrimidine core are provided, along with methodologies for purification and characterization. Furthermore, we will visualize the proposed synthetic workflow and a relevant signaling pathway to provide a clear and comprehensive guide for researchers in the field.

Introduction: The Strategic Incorporation of Phosphine Oxides in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. While significant progress has been made, challenges such as off-target effects, poor solubility, and acquired resistance necessitate the exploration of novel chemical scaffolds.

The phosphine oxide group has emerged as a valuable, albeit underutilized, functional group in medicinal chemistry.[2][3] Its incorporation into drug candidates can offer several distinct advantages:

  • Enhanced Polarity and Solubility: The P=O bond is highly polar and a strong hydrogen bond acceptor, which can significantly improve the aqueous solubility of a molecule. This is a critical parameter for oral bioavailability and formulation.[1]

  • Metabolic Stability: Phosphine oxides are generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer half-life in vivo.[2]

  • Chemical Inertness: The phosphine oxide group is chemically robust and does not typically undergo redox reactions under physiological conditions.[4]

  • Structural Versatility: The tetrahedral geometry of the phosphorus atom allows for precise three-dimensional orientation of substituents, enabling the creation of diverse molecular architectures for optimal target engagement.[1]

A prime example of a successful phosphine oxide-containing drug is Brigatinib, a potent anaplastic lymphoma kinase (ALK) inhibitor.[2][5] The dimethylphosphine oxide moiety in Brigatinib plays a crucial role in its high affinity for the target kinase.[5]

Methyldivinylphosphine oxide, with its two reactive vinyl groups, presents an attractive opportunity to serve as a bifunctional linker or scaffold component in the synthesis of new kinase inhibitors. Its vinyl groups are susceptible to nucleophilic attack through Michael addition reactions, allowing for the sequential introduction of different pharmacophoric elements.

Proposed Synthetic Strategy: Sequential Michael Addition to Methyldivinylphosphine Oxide

The core of our proposed strategy involves a one-pot, two-step sequential Michael addition of two different nucleophiles to methyldivinylphosphine oxide. This approach allows for the creation of a library of compounds with diverse substitutions, starting from a common building block.

For this application note, we will focus on the synthesis of a library of potential kinase inhibitors based on a 2-aminopyrimidine scaffold, a common core structure in many approved kinase inhibitors.[4] The general synthetic scheme is outlined below:

Scheme 1: Proposed Synthesis of a Kinase Inhibitor Library via Sequential Michael Addition

G cluster_0 Step 1: First Michael Addition cluster_1 Step 2: Second Michael Addition Aminopyrimidine 2-Aminopyrimidine (Nucleophile 1) Intermediate_A Mono-adduct Intermediate Aminopyrimidine->Intermediate_A Base (e.g., DBU) Solvent (e.g., THF) MDVPO Methyldivinylphosphine Oxide MDVPO->Intermediate_A Nucleophile_2 Diverse Nucleophiles (e.g., Anilines, Phenols, Thiols) Final_Product Final Kinase Inhibitor Library Intermediate_A->Final_Product Nucleophile_2->Final_Product Base (e.g., DBU) Solvent (e.g., THF)

Caption: Proposed two-step synthesis of kinase inhibitors.

Causality behind Experimental Choices:

  • Choice of Nucleophiles: 2-aminopyrimidine is chosen as the first nucleophile due to its prevalence in known kinase inhibitors, where it often acts as a hinge-binder, forming crucial hydrogen bonds with the kinase.[4] The second nucleophile can be varied to explore the chemical space and optimize for potency and selectivity. Anilines, phenols, and thiols are excellent candidates as they are commonly found in kinase inhibitors and can be readily sourced with a wide range of substituents.

  • Choice of Base and Solvent: A non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is proposed to deprotonate the nucleophile without competing in the Michael addition. Tetrahydrofuran (THF) is a suitable aprotic solvent that can dissolve the reactants and facilitate the reaction.

  • One-Pot Procedure: A one-pot synthesis is proposed for efficiency. After the formation of the mono-adduct, the second nucleophile is added directly to the reaction mixture. This avoids a lengthy workup and purification of the intermediate, saving time and resources.

Detailed Experimental Protocols

3.1. General Considerations

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of any sensitive reagents.

  • Anhydrous solvents should be used to avoid unwanted side reactions.

  • Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

3.2. Protocol for the Synthesis of a Representative Kinase Inhibitor

This protocol describes the synthesis of a specific compound where the second nucleophile is 4-methoxyaniline.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
Methyldivinylphosphine oxide116.09116 mg1.0
2-Aminopyrimidine95.1095 mg1.0
4-Methoxyaniline123.15123 mg1.0
DBU152.24335 µL2.2
Anhydrous THF-10 mL-

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-aminopyrimidine (95 mg, 1.0 mmol) and anhydrous THF (5 mL).

  • Stir the mixture until the 2-aminopyrimidine is fully dissolved.

  • Add DBU (167.5 µL, 1.1 mmol) to the solution and stir for 10 minutes at room temperature.

  • In a separate vial, dissolve methyldivinylphosphine oxide (116 mg, 1.0 mmol) in anhydrous THF (2 mL).

  • Add the methyldivinylphosphine oxide solution dropwise to the reaction flask over a period of 5 minutes.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the formation of the mono-adduct by TLC or LC-MS.

  • Once the formation of the mono-adduct is confirmed, add 4-methoxyaniline (123 mg, 1.0 mmol) to the reaction mixture.

  • Add a second portion of DBU (167.5 µL, 1.1 mmol) to the flask.

  • Heat the reaction mixture to 50°C and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired final product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).

Target Signaling Pathway: A Focus on the PI3K/Akt/mTOR Pathway

Many kinase inhibitors are designed to target key nodes in signaling pathways that are aberrantly activated in cancer. The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in many human cancers.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Kinase_Inhibitor Proposed Kinase Inhibitor (with Phosphine Oxide) Kinase_Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

The proposed kinase inhibitors, with their potential to be tailored through the selection of the second nucleophile, could be designed to target key kinases in this pathway, such as PI3K or Akt. The phosphine oxide moiety could enhance binding to the ATP-binding pocket of these kinases, leading to potent and selective inhibition.

Data Presentation and Expected Outcomes

A library of compounds would be synthesized by varying the second nucleophile. The expected data to be collected for each compound would include:

Compound IDNucleophile 2Yield (%)Purity (%)IC₅₀ (nM) vs. Target Kinase
KI-PO-001 4-MethoxyanilineTBDTBDTBD
KI-PO-002 3-ChloroanilineTBDTBDTBD
KI-PO-003 PhenolTBDTBDTBD
KI-PO-004 4-FluorothiophenolTBDTBDTBD
...etc....etc....etc....etc....etc.

TBD: To be determined experimentally.

The synthesized compounds would be screened against a panel of kinases to determine their inhibitory activity and selectivity. Promising candidates would then be subjected to further biological evaluation, including cell-based assays and in vivo studies.

Conclusion

This application note has outlined a rational and efficient strategy for the synthesis of novel kinase inhibitors using methyldivinylphosphine oxide as a key building block. The proposed sequential Michael addition protocol offers a versatile platform for the creation of diverse chemical libraries. The incorporation of the phosphine oxide moiety is expected to confer favorable physicochemical and pharmacokinetic properties to the final compounds. This work provides a solid foundation for researchers to explore this promising area of medicinal chemistry and develop the next generation of targeted therapies.

References

  • Benzofuran and indole derivatives of 4-aminoquinazoline are inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase phosphorylation. (2021). Molecules, 26(9), 2992. [Link]

  • The anilinopyrimidines are a common chemotype found in ~10% of the clinically approved kinase inhibitor drugs. (2021). Journal of Medicinal Chemistry, 64(23), 17086-17103. [Link]

  • Straightforward Synthesis of Bifunctional Phosphorus Phenols via Phosphination of In Situ Generated o-Quinone Methides. (2020). Molecules, 25(18), 4235. [Link]

  • Practical synthesis of chiral vinylphosphine oxides by direct nucleophilic substitution. (2004). The Journal of Organic Chemistry, 69(16), 5428-5435. [Link]

  • Vinyl phosphonate lysophosphatidic acid receptor antagonists. (2012).
  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. (2018). Molecules, 23(11), 2785. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2022). Current Medicinal Chemistry, 29(25), 4416-4441. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2020). Journal of Medicinal Chemistry, 63(15), 8279-8299. [Link]

  • Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. (2020). Journal of Medicinal Chemistry, 63(13), 7081-7107. [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (2013). European Journal of Medicinal Chemistry, 68, 22-34. [Link]

  • Synthesis of Phosphorus(V)-Substituted Six-Membered N-Heterocycles: Recent Progress and Challenges. (2023). Molecules, 28(6), 2539. [Link]

  • Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application. (2025). ChemRxiv. [Link]

  • Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. (2024). Molecules, 29(24), 5992. [Link]

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Application

Application Note: Radical Polymerization Protocols for Divinylphosphine Oxides (DVPOs)

Introduction & Strategic Significance Divinylphosphine oxides (DVPOs) represent a unique class of organophosphorus monomers. Unlike standard divinyl monomers (e.g., divinylbenzene) that act almost exclusively as crosslin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

Divinylphosphine oxides (DVPOs) represent a unique class of organophosphorus monomers. Unlike standard divinyl monomers (e.g., divinylbenzene) that act almost exclusively as crosslinkers to form insoluble networks, DVPOs possess a distinct capacity for cyclopolymerization .

Due to the specific steric and electronic environment imposed by the phosphoryl (P=O) group, the radical propagation step can favor intramolecular "back-biting" cyclization over intermolecular crosslinking. This phenomenon allows researchers to synthesize soluble, linear, hydrophilic polymers containing cyclic structures in the main chain. These materials are critical for:

  • Biomedical Applications: High biocompatibility and water solubility.

  • Flame Retardancy: High phosphorus content without halogenation.

  • Hydrometallurgy: Strong metal-binding affinity (e.g., Uranium/Rare Earth extraction).

This guide details protocols to control this selectivity, enabling the synthesis of both linear cyclopolymers and crosslinked hydrogels.

Mechanistic Theory: The Cyclopolymerization Switch

Understanding the competition between cyclization and crosslinking is the foundation of these protocols.

The Butler-Type Mechanism

When a radical attacks one vinyl group of a DVPO monomer, the resulting radical species (


) has two pathways:
  • Intramolecular Cyclization (

    
    ):  The radical attacks the pendant vinyl group on the same molecule, forming a 5- or 6-membered ring. This yields a linear polymer.[1]
    
  • Intermolecular Propagation (

    
    ):  The radical attacks a vinyl group on a different monomer. This leads to branching and eventual gelation (crosslinking).
    

Key Control Lever: Dilution.

  • High Concentration (> 1.0 M): Favors Intermolecular Propagation

    
    Crosslinked Gel .
    
  • Low Concentration (< 0.5 M): Favors Intramolecular Cyclization

    
    Soluble Linear Polymer .
    
Diagram 1: Cyclopolymerization vs. Crosslinking Pathways

Cyclopolymerization Initiation Initiation (R•) Monomer DVPO Monomer (2 Vinyl Groups) Initiation->Monomer Radical1 Monoadduct Radical Monomer->Radical1 Attack Cyclization Intramolecular Cyclization (kc) Radical1->Cyclization Dilute Conditions (Favored) Propagation Intermolecular Propagation (kp) Radical1->Propagation Conc. Conditions Linear Linear Polymer (Cyclic Backbone) Cyclization->Linear Chain Extension Crosslink Pendant Vinyl Group Propagation->Crosslink Gel Insoluble Gel (Network) Crosslink->Gel Network Formation

Caption: Kinetic competition between intramolecular cyclization (green path, yielding soluble polymers) and intermolecular crosslinking (red path, yielding gels).

Pre-Protocol: Monomer Purification & Handling

Critical Safety Warning: While phosphine oxides are stable, precursors (chlorophosphines) are air-sensitive and corrosive. DVPOs are generally hygroscopic solids or viscous liquids.

Purity Check: Impurities (especially mono-vinyl species) terminate the cyclopolymerization sequence.

  • Standard: Recrystallize solid DVPOs from Toluene/Hexane. Distill liquid DVPOs under high vacuum (< 0.1 mmHg).

  • Validation:

    
    P NMR must show a single sharp peak (typically 
    
    
    
    25–35 ppm depending on substituents). Any side peaks indicate oxidation byproducts or hydrolysis.

Protocol A: Free Radical Cyclopolymerization (Linear Soluble Polymers)

This protocol is designed to maximize cyclization efficiency (CE) to produce soluble materials.

Materials
  • Monomer: Divinyl phenyl phosphine oxide (DVPPO) or similar.

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

  • Solvent: Toluene (anhydrous) or Benzene (if permitted). Note: Polar solvents like DMF can sometimes interfere with ring closure due to solvation effects.

Experimental Workflow
  • Preparation (Glovebox or Schlenk Line):

    • Dissolve DVPPO (1.0 eq) in Toluene.

    • Target Concentration: 0.2 M to 0.4 M . (Do not exceed 0.5 M to avoid gelation).

    • Add AIBN (0.02 eq, 2 mol%).

  • Degassing (Crucial):

    • Oxygen inhibits radical polymerization and can oxidize the phosphine oxide backbone.

    • Perform 3 cycles of Freeze-Pump-Thaw :

      • Freeze flask in liquid

        
        .
        
      • Apply vacuum (< 100 mTorr) for 10 min.

      • Thaw in warm water bath under static vacuum.

      • Backfill with Argon.

  • Polymerization:

    • Heat to 60°C (for AIBN) or 70°C (for Benzoyl Peroxide) in an oil bath.

    • Stir magnetically at 300 RPM.

    • Time: 24–48 hours. Note: Cyclopolymerization is kinetically slower than simple vinyl propagation.

  • Termination & Purification:

    • Quench by cooling to 0°C and exposing to air.

    • Precipitation: Dropwise addition of the reaction mixture into a large excess (10x volume) of Diethyl Ether or Hexane .

    • Filter the white precipitate.

    • Reprecipitation: Dissolve in minimal Chloroform

      
       Precipitate in Ether (Repeat 2x).
      
    • Dry under vacuum at 50°C for 24 hours.

Data Validation (Success Criteria)
TestObservationInterpretation
Solubility Dissolves in

, MeOH
Success (Linear Cyclopolymer)
Solubility Swells or InsolubleFailure (Crosslinked/Gel)

H NMR
Broad peaks, loss of vinyl signals (5.5-6.5 ppm)Polymerization confirmed

P NMR
Shift from Monomer (

) to Polymer (

)

ppm typically

Protocol B: RAFT-Mediated Cyclopolymerization (Precision Control)

For applications requiring defined molecular weights (


) and low dispersity (

), Reversible Addition-Fragmentation Chain Transfer (RAFT) is the preferred method.

Challenge: The secondary radical formed during cyclization is sterically hindered. Solution: Use a highly active Chain Transfer Agent (CTA) suitable for "Less Activated Monomers" (LAMs) if the vinyl group is directly on Phosphorus, or standard dithiobenzoates if styrenic.

Reagents
  • CTA: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or Xanthate-based agents (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate).

  • Initiator: AIBN.

  • Ratio: [Monomer]:[CTA]:[Initiator] = 100:1:0.2.

Step-by-Step Methodology
  • Stoichiometry Setup:

    • Calculate Monomer (M) mass for 0.5 M concentration in 1,4-Dioxane.

    • Add CTA to target a theoretical

      
       (e.g., 20,000  g/mol ).
      
    • Add AIBN (ratio 0.2 relative to CTA).

  • Degassing:

    • Perform 4 cycles of Freeze-Pump-Thaw. RAFT is extremely sensitive to

      
      .
      
  • Reaction:

    • Heat to 70°C .

    • Monitor kinetics via

      
      P NMR every 2 hours.
      
    • Stop reaction at < 60% conversion to preserve "living" chain ends and prevent bimolecular coupling.

  • Workup:

    • Precipitate in Hexane.

    • The resulting polymer should be slightly colored (yellow/pink) due to the CTA end-group.

Diagram 2: Experimental Workflow & Characterization Logic

Workflow Start Monomer Prep (DVPPO) Cond Select Condition Start->Cond RouteA Route A: Free Radical (0.2 M, Toluene) Cond->RouteA High MW Uncontrolled RouteB Route B: RAFT (0.5 M, Dioxane, CTA) Cond->RouteB Defined MW Low Đ Degas Degas: Freeze-Pump-Thaw (3-4 Cycles) RouteA->Degas RouteB->Degas Heat Polymerization 60-70°C, 24-48h Degas->Heat Purify Precipitation (Diethyl Ether/Hexane) Heat->Purify Analyze Characterization (31P NMR, SEC, DSC) Purify->Analyze

Caption: Decision tree for selecting Free Radical vs. RAFT protocols based on target polymer architecture.

Characterization Guide

P NMR Spectroscopy

This is the most powerful tool for DVPOs.

  • Monomer: Sharp singlet (e.g.,

    
     28.0 ppm).
    
  • Polymer: Broadened peak shifted upfield or downfield depending on the ring size formed.

  • Quantification: Use Triphenylphosphine oxide (TPPO) as an internal standard to calculate conversion.

Size Exclusion Chromatography (SEC)
  • Solvent: DMF + 10 mM LiBr.

  • Reasoning: Poly(phosphine oxides) are polar and can adsorb to Styragel columns in pure THF. LiBr suppresses these interactions.

Thermal Analysis (DSC/TGA)
  • Tg: Poly(DVPPO) typically exhibits a high

    
     (150°C–200°C) due to the rigid cyclic backbone.
    
  • TGA: These polymers show high char yields, indicative of their flame-retardant potential.

References

  • Kobayashi, S., et al. (2006). Radical Cyclopolymerization of Alkyldivinylphosphine Oxides. Macromolecules.[1][2][3][4] [Link]

  • Satoh, K., et al. (2010). Controlled Radical Polymerization of Vinyl Monomers Mediated by Phosphine-Based Systems. Chemical Reviews. [Link]

  • Wang, J., et al. (2018). Synthesis and Characterization of Phosphorus-Containing Polymers via RAFT Polymerization. Polymers.[1][2][3][4][5][6][7] [Link]

  • Moad, G., et al. (2009). The Chemistry of Radical Polymerization.[3] Elsevier Science. [Link]

Sources

Method

Application Note: Precision Hydrophosphinylation of Methyldivinylphosphine Oxide (MDVPO)

This Application Note is structured as a comprehensive technical guide for the hydrophosphinylation of methyldivinylphosphine oxide (MDVPO). It synthesizes established organophosphorus methodologies with specific reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the hydrophosphinylation of methyldivinylphosphine oxide (MDVPO). It synthesizes established organophosphorus methodologies with specific reactivity profiles of vinyl phosphine oxides.

Executive Summary

Methyldivinylphosphine oxide (MDVPO ) is a compact, trifunctional organophosphorus core featuring two reactive vinyl groups and a stable methyl-phosphine oxide center. It serves as a critical "branching unit" in the divergent synthesis of phosphorus-containing dendrimers and high-affinity chelating ligands.

This guide details the hydrophosphinylation of MDVPO—the addition of P(O)-H bonds across the vinyl unsaturation. Unlike simple Michael additions with amines, hydrophosphinylation creates robust P-C-C-P scaffolds essential for flame retardants, catalytic ligands, and uranium extraction agents. We present a validated Radical-Mediated Protocol that ensures high regioselectivity (anti-Markovnikov) and atom economy.

Mechanistic Insight & Causality

To achieve high yields, one must understand the electronic environment of MDVPO. The central phosphorus atom is in the +5 oxidation state (


), making the attached vinyl groups electron-deficient (Michael acceptors).
The Regioselectivity Challenge

When reacting MDVPO with a secondary phosphine oxide (e.g., diphenylphosphine oxide,


), two pathways exist:
  • Ionic (Base-Catalyzed): The phosphinite anion (

    
    ) attacks the 
    
    
    
    -carbon of the vinyl group (Michael addition). This is effective but sensitive to moisture and requires neutralization.
  • Radical (Initiator-Driven): The phosphinoyl radical (

    
    ) adds to the 
    
    
    
    -carbon. This pathway is preferred for MDVPO because it avoids side reactions associated with strong bases (e.g., polymerization of the vinyl groups) and typically proceeds with higher conversion rates in non-polar solvents.
Reaction Pathway Diagram

Hydrophosphinylation_Mechanism Start Reagents: MDVPO + R2P(O)H Initiation Initiation: R2P(O)H + Radical -> R2P(O)• Start->Initiation AIBN/Heat Addition Propagation: R2P(O)• Adds to Vinyl Beta-C Initiation->Addition Intermediate C-Radical Intermediate: MeP(O)(Vi)-CH(•)-CH2-P(O)R2 Addition->Intermediate Anti-Markovnikov H_Abstraction H-Abstraction: Reacts with R2P(O)H Intermediate->H_Abstraction H_Abstraction->Initiation Chain Transfer Product Product: Bis-Hydrophosphinylated Core H_Abstraction->Product

Figure 1: Radical chain mechanism for the addition of secondary phosphine oxides to MDVPO. The cycle is self-sustaining after initiation.

Experimental Protocol: Radical Hydrophosphinylation

This protocol describes the double addition of diphenylphosphine oxide (DPPO) to MDVPO to form a tridentate phosphine oxide ligand.

Target Molecule: Bis(2-(diphenylphosphinoyl)ethyl)methylphosphine oxide.

Materials & Equipment
  • Substrate: Methyldivinylphosphine oxide (MDVPO) [>95% purity].

  • Reagent: Diphenylphosphine oxide (DPPO) [2.1 equivalents].

  • Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

  • Solvent: Toluene (Anhydrous, degassed) or 1,4-Dioxane.

  • Apparatus: Schlenk line (for inert atmosphere), reflux condenser, oil bath.

Step-by-Step Methodology

Step 1: Preparation of Reactants (Inert Atmosphere)

  • Causality: Phosphine oxides are air-stable, but the radical intermediate is quenched by oxygen. Rigorous degassing is critical for initiation efficiency.

  • Action: In a dry Schlenk flask, dissolve MDVPO (1.0 mmol, 130 mg) and Diphenylphosphine oxide (2.1 mmol, 424 mg) in 10 mL of anhydrous toluene.

  • Degassing: Perform 3 freeze-pump-thaw cycles or sparge with Argon for 20 minutes.

Step 2: Initiation

  • Action: Add AIBN (0.1 mmol, 16 mg) to the mixture under Argon flow.

  • Action: Heat the reaction mixture to 85°C - 90°C (reflux).

  • Observation: The solution should remain clear. If turbidity develops immediately, check for moisture (possible phase separation).

Step 3: Reaction Monitoring

  • Duration: 4–12 hours.

  • Checkpoint (TLC/NMR): Monitor the disappearance of the vinyl protons in MDVPO.

    • 1H NMR Signature: Vinyl protons appear at 5.8–6.5 ppm. The product signals (methylene bridges) appear at 1.8–2.5 ppm.

    • 31P NMR Signature: MDVPO shift is ~25 ppm. Product shift will show two distinct environments (Central P=O and Terminal P=O).

Step 4: Workup & Purification

  • Action: Cool to room temperature.

  • Solvent Removal: Evaporate toluene under reduced pressure to yield a viscous oil or solid.

  • Purification:

    • Method A (Precipitation): Dissolve in minimal DCM and precipitate into cold diethyl ether (removes unreacted DPPO).

    • Method B (Column Chromatography): Silica gel, eluting with DCM:MeOH (95:5). The product is highly polar.

Data Analysis & Validation

Expected NMR Data

The following table summarizes the spectral shifts confirming the transformation from a vinyl core to an ethylene-bridged scaffold.

NucleusMoietyReactant (MDVPO) Shift (ppm)Product Shift (ppm)Interpretation
31P Central P~25.0~45.0 - 48.0Shift due to saturation of vinyl groups.
31P Terminal PN/A~30.0 - 32.0Signal from the attached diphenylphosphine oxide.
1H Vinyl (-CH=)5.8 - 6.5 (Multiplet)Absent Confirms complete consumption of vinyl groups.
1H Bridge (-CH2-)N/A1.8 - 2.6 (Multiplet)Formation of P-CH2-CH2-P linkage.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Oxygen quenching radicals.Re-degas solvent; add 5 mol% fresh AIBN and reflux for 4h.
Polymerization Concentration too high.Dilute reaction to 0.05 M. High conc. favors vinyl-vinyl polymerization.
Mono-addition Stoichiometry error.Ensure >2.1 eq of DPPO. The first addition is faster than the second.

Applications & Workflow Integration

MDVPO hydrophosphinylation is the "Generation 0" step in creating phosphorus dendrimers. The resulting oxide can be reduced to a phosphine for metal coordination or used directly for extraction.

Dendrimer Growth Workflow

Dendrimer_Workflow MDVPO Core: MDVPO (Vinyl Terminated) Gen0 Generation 0 (Hydrophosphinylation) MDVPO->Gen0 + 2 eq. R2P(O)H Radical Addition Reduction Reduction (Silane/Ti(OiPr)4) Gen0->Reduction Convert P=O to P: Coordination Application: Metal Coordination (Pd, Rh) Reduction->Coordination Bind Metal Catalyst

Figure 2: Workflow for converting MDVPO into a catalytically active phosphine ligand via hydrophosphinylation.

References

  • Han, L.-B., & Zhao, C.-Q. (2018).[1] "Palladium-Catalyzed Hydrophosphorylation of Alkynes and Alkenes." Journal of the American Chemical Society.[1][2] A foundational text on P-H bond addition methodologies.

  • Majoral, J.-P., & Caminade, A.-M. (2010). "Dendrimers Containing Heteroatoms (Si, P, B, Ge, or Bi)." Chemical Reviews. Details the use of vinyl phosphine oxides in dendrimer construction.

  • Keglevich, G. (2014). "Hydrophosphinylation of Alkenes: A Tool for the Synthesis of P-Heterocycles and Phosphine Oxides." Current Organic Chemistry. Reviews radical vs. ionic mechanisms for phosphine oxide additions.

  • Google Patents. (2017). "Nitrogen-containing fused heterocyclic compounds."[3] WO2017114512A1. Validates the reactivity of Methyldivinylphosphine oxide as a Michael acceptor in synthesis.

Sources

Application

Application Notes &amp; Protocols: Methyldivinylphosphine Oxide as a Reactive Flame Retardant for High-Performance Polymers

Introduction: The Imperative for Advanced Flame Retardants The widespread use of polymeric materials in electronics, construction, and transportation necessitates robust fire safety standards.[1][2] Historically, halogen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Flame Retardants

The widespread use of polymeric materials in electronics, construction, and transportation necessitates robust fire safety standards.[1][2] Historically, halogenated compounds were the primary choice for flame retardants due to their high efficiency and low cost. However, growing environmental and health concerns regarding their persistence, bioaccumulation, and the release of toxic dioxins and furans during combustion have driven a paradigm shift towards halogen-free alternatives.[3][4]

Organophosphorus compounds have emerged as a leading class of environmentally benign and effective flame retardants.[4][5] Among these, reactive organophosphorus flame retardants (rPFRs) offer a significant advantage: they can be covalently bonded into the polymer backbone.[4] This permanent integration prevents leaching or migration of the flame retardant over the product's lifespan, ensuring long-term performance and eliminating a key environmental concern.

This document provides a detailed technical guide on the application of Methyldivinylphosphine Oxide (MDVPO) , a versatile rPFR. Its bifunctional nature—possessing two vinyl groups for polymerization and a phosphorus-oxygen core for flame retardancy—makes it an ideal candidate for creating inherently flame-retardant polymers with minimal impact on their intrinsic material properties.

Methyldivinylphosphine Oxide (MDVPO): Synthesis Overview

The synthesis of vinylphosphine oxides can be achieved through various established organometallic routes. A common and effective method is the Grignard reaction, which involves the reaction of a phosphorus source like phosphorus oxychloride (POCl₃) with a vinyl Grignard reagent.

Illustrative Synthesis Pathway:

A typical synthesis involves the carefully controlled addition of vinylmagnesium bromide to methylphosphonic dichloride in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures. This is a highly exothermic reaction that requires precise control.

  • Step 1 (Grignard Formation): Vinyl bromide is reacted with magnesium turnings in dry THF to form vinylmagnesium bromide.

  • Step 2 (Phosphinylation): Methylphosphonic dichloride is dissolved in dry THF and cooled significantly (e.g., to -78 °C).

  • Step 3 (Reaction): The vinylmagnesium bromide solution is added dropwise to the cooled methylphosphonic dichloride solution.

  • Step 4 (Quenching & Extraction): The reaction is quenched with a saturated ammonium chloride solution, followed by extraction and purification to yield the MDVPO product. A similar multi-step synthesis for a related compound, trivinylphosphine oxide, has been well-documented.[6]

The Dual-Action Flame Retardant Mechanism of Phosphine Oxides

Phosphine oxides like MDVPO impart flame retardancy through a combination of gas-phase and condensed-phase mechanisms, effectively disrupting the combustion cycle at multiple points.[7][8]

A. Gas-Phase Radical Quenching During combustion, the polymer begins to decompose, releasing flammable volatile compounds. In the gas phase (the flame itself), these volatiles react with high-energy radicals, primarily hydroxyl (•OH) and hydrogen (H•), in a self-sustaining chain reaction.[9] When MDVPO is present, it decomposes to release phosphorus-containing radical species (e.g., PO•, HPO•). These phosphorus radicals are highly effective at "quenching" or trapping the •OH and H• radicals, replacing them with less reactive species and interrupting the exothermic chain reaction of the fire.[8][10]

B. Condensed-Phase Char Formation In the solid state (the "condensed phase"), the phosphine oxide acts as a catalyst for dehydration and cross-linking of the decomposing polymer.[8] This process promotes the formation of a stable, insulating layer of carbonaceous char on the material's surface. This char layer serves three critical functions:

  • Thermal Shield: It insulates the underlying polymer from the heat of the flame, slowing down further decomposition.[8]

  • Mass Transfer Barrier: It physically blocks the escape of flammable volatiles that would otherwise fuel the fire.[8]

  • Oxygen Barrier: It limits the access of ambient oxygen to the polymer surface, starving the fire.

The diagram below illustrates this synergistic, dual-mode flame retardant action.

G cluster_0 Combustion Cycle (Unprotected Polymer) cluster_1 MDVPO Intervention Heat Heat Source Polymer Polymer Matrix Heat->Polymer Decomposition Volatiles Flammable Volatiles Polymer->Volatiles Combustion Combustion (H•, OH• Radicals) Volatiles->Combustion Fuel Combustion->Heat Exothermic Reaction MDVPO MDVPO in Polymer Char Insulating Char Layer (Condensed Phase) MDVPO->Char Promotes Radicals PO•, HPO• Radicals (Gas Phase) MDVPO->Radicals Releases Char->Polymer Insulates Char->Volatiles Blocks Escape Radicals->Combustion Quenches Radicals

Caption: Dual flame retardant mechanism of MDVPO.

Protocol: Synthesis of an Inherently Flame-Retardant Polyester via Copolymerization with MDVPO

This protocol details the incorporation of MDVPO as a reactive comonomer into a polyester, such as polyethylene terephthalate (PET), during synthesis. This creates a new copolymer with built-in flame retardancy.

4.1. Materials and Reagents

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • Methyldivinylphosphine oxide (MDVPO)

  • Zinc acetate (Transesterification catalyst)

  • Antimony trioxide (Polycondensation catalyst)

  • Methanol (Byproduct)

  • Nitrogen gas (High purity)

4.2. Equipment

  • Glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation column/condenser setup.

  • Heating mantle with temperature controller.

  • Vacuum pump.

4.3. Step-by-Step Procedure

Stage 1: Transesterification

  • Charge Reactor: Charge the reactor with DMT, EG (in a molar excess, e.g., 1:2.2 ratio), and the desired molar percentage of MDVPO (e.g., 1-5 mol% relative to DMT).

  • Add Catalyst: Add zinc acetate catalyst (approx. 200-300 ppm).

  • Inert Atmosphere: Purge the reactor thoroughly with nitrogen gas to remove oxygen, which can cause side reactions and discoloration. Maintain a gentle nitrogen flow.

  • Heating Ramp: Gradually heat the mixture to 180-220 °C with constant stirring.

  • Methanol Distillation: The transesterification reaction will begin, producing methanol as a byproduct. Monitor the distillation of methanol. The reaction is considered complete when ~95% of the theoretical amount of methanol has been collected. This stage typically takes 2-3 hours.

Stage 2: Polycondensation

  • Add Catalyst: Add the polycondensation catalyst, antimony trioxide (approx. 300-400 ppm), to the molten oligomer from Stage 1.

  • Increase Temperature: Gradually increase the temperature to 270-285 °C.

  • Apply Vacuum: Slowly reduce the pressure inside the reactor to below 1 Torr over 30-60 minutes. This is critical for removing excess ethylene glycol and driving the polymerization reaction to achieve a high molecular weight.

  • Monitor Viscosity: The viscosity of the molten polymer will increase significantly as the reaction progresses. Monitor the torque on the mechanical stirrer as an indicator of molecular weight build-up.

  • Reaction Completion: Continue the reaction under high temperature and vacuum until the desired viscosity is reached (typically 1.5-2.5 hours).

  • Extrusion and Quenching: Extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench and solidify it.

  • Pelletization: Dry and pelletize the resulting flame-retardant PET-co-MDVPO copolymer for subsequent testing and processing.

Protocol: Evaluation of Flame-Retardant Properties

Standardized testing is essential to quantify the improvement in flame retardancy.

5.1. Limiting Oxygen Index (LOI) Test (ASTM D2863)

  • Principle: This test determines the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a vertically oriented sample. A higher LOI value indicates better flame retardancy.

  • Procedure:

    • Prepare standardized test specimens (bars) of the control polymer and the MDVPO-modified polymers.

    • Place a specimen vertically in a glass chimney.

    • Introduce a mixture of oxygen and nitrogen into the chimney at a known flow rate.

    • Ignite the top of the specimen with a pilot flame.

    • Observe if the sample self-extinguishes within a specified time after ignition.

    • Systematically adjust the oxygen concentration until the minimum level that supports combustion is found. This value is the LOI.

5.2. UL-94 Vertical Burn Test

  • Principle: This test classifies the flammability of a material based on its self-extinguishing time and whether it produces flaming drips after being exposed to a flame.

  • Procedure:

    • Mount a standardized rectangular bar specimen vertically.

    • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.

    • Record the afterflame time (t1).

    • Immediately re-apply the flame for another 10 seconds and remove it.

    • Record the second afterflame time (t2) and the afterglow time (t3).

    • Note if any flaming drips ignite a cotton patch placed below the specimen.

    • Classify the material based on the results (V-0, V-1, or V-2), with V-0 being the highest rating (most flame retardant).[11]

The workflow from synthesis to characterization is summarized in the diagram below.

G cluster_0 Synthesis & Preparation cluster_1 Flammability Testing cluster_2 Data Analysis A Polymer Synthesis (In-situ Copolymerization) B Polymer Extrusion & Pelletization A->B C Injection Molding of Test Specimens B->C D LOI Test (ASTM D2863) C->D E UL-94 Test C->E F Cone Calorimetry (Advanced Analysis) C->F G Quantitative Results (LOI Value, Burn Time) D->G H Classification (UL-94 V-0, V-1, V-2) E->H

Caption: Experimental workflow for polymer synthesis and testing.

Representative Data and Expected Outcomes

The incorporation of MDVPO is expected to significantly enhance the flame retardant properties of the base polymer.

Polymer CompositionMDVPO Content (wt%)LOI (%)UL-94 Rating
Virgin PET0%21Fails
PET-co-MDVPO2%26V-2
PET-co-MDVPO5%31V-0
PET-co-MDVPO8%35V-0

Interpretation: As the weight percentage of MDVPO increases, the LOI value rises substantially, indicating a much higher oxygen concentration is needed for combustion. The UL-94 rating improves dramatically from a failing grade to the highest V-0 classification, demonstrating excellent self-extinguishing properties. For instance, a DOPO-derivative system in epoxy achieved a V-0 rating and an LOI of 28.9% with a 6 wt% loading.[11]

Conclusion and Future Perspectives

Methyldivinylphosphine oxide stands out as a highly effective reactive flame retardant. Its ability to be permanently integrated into the polymer architecture via copolymerization addresses the critical issue of additive migration, offering a stable and environmentally responsible solution for fire safety. The dual-action mechanism, combining gas-phase radical scavenging and condensed-phase char promotion, provides a powerful strategy to suppress polymer combustion.

Future research should focus on exploring synergistic effects between MDVPO and other halogen-free flame retardants (e.g., nitrogen-based compounds) to further enhance performance and reduce the total loading required. Additionally, adapting MDVPO for use in other polymer systems, such as polyamides, polyurethanes, and thermosetting resins, represents a promising avenue for expanding its application in demanding, high-performance materials.

References

  • CN104478931A - Preparation method of 3-1-(2-methylaziridine) phosphine oxide - Google Patents.
  • The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC. Available at: [Link]

  • Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. Available at: [Link]

  • Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory - MDPI. Available at: [Link]

  • Flame Retardants' Functionality in Relation to Polymers - Prime Scholars. Available at: [Link]

  • An Overview: Organophosphate Flame Retardants in the Atmosphere - Aerosol and Air Quality Research. Available at: [Link]

  • Flame Retardant Mechanism: A Comprehensive Guide - KMT Industrial. Available at: [Link]

  • Synthesis and property of a copolymerizable flame retardant - ResearchGate. Available at: [Link]

  • Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies - YouTube. Available at: [Link]

  • US4064104A - Phosphine oxide flame retardants - Google Patents.
  • Flame retardants of the future: biobased, organophosphorus, reactive or oligomeric - PMC. Available at: [Link]

  • Flame-retardant polymer composites on the basis of modified magnesium hydroxide - SciSpace. Available at: [Link]

  • Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications - MDPI. Available at: [Link]

  • Phosphine Oxide Containing Poly(pyridinium salt)s as Fire Retardant Materials. Available at: [Link]

  • An Overview of Mode of Action and Analytical Methods for Evaluation of Gas Phase Activities of Flame Retardants - MDPI. Available at: [Link]

  • WO2008119693A1 - Dopo flame retardant compositions - Google Patents.
  • Recent advances in metal-family flame retardants: a review - PMC - NIH. Available at: [Link]

  • (PDF) "Synthesis of Methyl Tin Oxide as Raw Material for PVC Stabilizer" - ResearchGate. Available at: [Link]

  • Synthesis of DOPO Derivatives for the Fabrication of Flame Retardant Epoxy Composites. Available at: [Link]

Sources

Method

Application Notes and Protocols: Functionalization of Amines with Methyldivinylphosphine Oxide

Introduction: Unlocking New Chemical Space with β-Aminoethyl(methyl)phosphine Oxides The functionalization of amines through the strategic addition to activated olefins represents a cornerstone of modern synthetic chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space with β-Aminoethyl(methyl)phosphine Oxides

The functionalization of amines through the strategic addition to activated olefins represents a cornerstone of modern synthetic chemistry. This guide focuses on a particularly compelling transformation: the conjugate, or aza-Michael, addition of primary and secondary amines to methyldivinylphosphine oxide. This reaction yields β-aminoethyl(methyl)phosphine oxides, a class of organophosphorus compounds with significant, yet underexplored, potential in drug discovery and materials science.

The phosphine oxide moiety is increasingly recognized for its advantageous physicochemical properties in medicinal chemistry.[1][2][3] It acts as a strong hydrogen bond acceptor and can enhance the aqueous solubility and metabolic stability of parent molecules, making it a valuable functional group for optimizing drug candidates.[1][4] The synthesis of β-aminoethyl(methyl)phosphine oxides via the protocols detailed herein provides a direct and efficient route to novel building blocks, ligands, and biologically active molecules.

This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols for both catalyzed and uncatalyzed reactions, and guidance on the characterization of the resulting products.

Reaction Mechanism: A Phospha-Aza-Michael Addition

The reaction proceeds via a phospha-aza-Michael addition, a type of conjugate addition reaction.[5][6] The electron-withdrawing nature of the phosphinoyl group polarizes the vinyl groups of methyldivinylphosphine oxide, rendering the β-carbon electrophilic and susceptible to nucleophilic attack by an amine.

The general mechanism can be described as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the β-carbon of one of the vinyl groups of methyldivinylphosphine oxide.

  • Intermediate Formation: This attack results in the formation of a zwitterionic intermediate where the nitrogen atom bears a positive charge and the α-carbon carries a negative charge, which is stabilized by the adjacent phosphine oxide group.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged α-carbon, either from another amine molecule, a protic solvent, or during aqueous workup, to yield the final β-aminoethyl(methyl)phosphine oxide product.

In cases where a catalyst is employed, such as a base, the base can deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.

Caption: A simplified representation of the aza-Michael addition of an amine to methyldivinylphosphine oxide.

Experimental Protocols

The functionalization of amines with methyldivinylphosphine oxide can be achieved under both neat (solvent-free) conditions and with the use of catalysts. The choice of protocol will depend on the reactivity of the amine and the desired reaction rate.

Protocol 1: Neat Reaction for Highly Nucleophilic Amines

This protocol is suitable for reactive aliphatic primary and secondary amines. The reaction often proceeds exothermically and may require cooling to control the reaction rate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyldivinylphosphine oxide (1.0 eq).

  • Amine Addition: Slowly add the amine (1.0-1.2 eq) dropwise to the stirred methyldivinylphosphine oxide at room temperature. If a significant exotherm is observed, cool the reaction vessel in an ice-water bath.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Workup and Purification: Once the reaction is complete, remove any excess amine under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Base-Catalyzed Reaction for Less Nucleophilic Amines

For less reactive amines, such as aromatic amines or sterically hindered amines, a base catalyst can be employed to enhance the reaction rate.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the amine (1.0 eq) in a suitable solvent (e.g., THF, acetonitrile, or ethanol) in a round-bottom flask, add a catalytic amount of a base (e.g., triethylamine, DBU, or potassium carbonate) (0.1-0.2 eq).

  • Substrate Addition: Add methyldivinylphosphine oxide (1.0-1.1 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux for 6-48 hours, monitoring the reaction progress by TLC or ³¹P NMR.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Experimental_Workflow cluster_Protocol1 Protocol 1: Neat Reaction cluster_Protocol2 Protocol 2: Base-Catalyzed Reaction P1_Step1 1. Add methyldivinylphosphine oxide to flask P1_Step2 2. Slowly add amine P1_Step1->P1_Step2 P1_Step3 3. Stir at RT or with gentle heating P1_Step2->P1_Step3 P1_Step4 4. Monitor reaction (TLC, ³¹P NMR) P1_Step3->P1_Step4 P1_Step5 5. Remove excess amine P1_Step4->P1_Step5 P1_Step6 6. Purify product P1_Step5->P1_Step6 P2_Step1 1. Dissolve amine and base in solvent P2_Step2 2. Add methyldivinylphosphine oxide P2_Step1->P2_Step2 P2_Step3 3. Stir at RT or reflux P2_Step2->P2_Step3 P2_Step4 4. Monitor reaction (TLC, ³¹P NMR) P2_Step3->P2_Step4 P2_Step5 5. Quench with water and extract P2_Step4->P2_Step5 P2_Step6 6. Dry and concentrate P2_Step5->P2_Step6 P2_Step7 7. Purify product P2_Step6->P2_Step7

Caption: A flowchart illustrating the key steps in the neat and base-catalyzed functionalization of amines with methyldivinylphosphine oxide.

Data Presentation: Reaction Parameters and Expected Yields

The following table summarizes typical reaction conditions and expected yields for the addition of various amines to methyldivinylphosphine oxide. Please note that these are representative examples, and optimization may be required for specific substrates.

Amine TypeProtocolCatalystSolventTemperature (°C)Time (h)Yield (%)
Primary Aliphatic1 (Neat)NoneNone25-402-885-95
Secondary Aliphatic1 (Neat)NoneNone25-604-1280-90
Primary Aromatic2 (Catalyzed)K₂CO₃Acetonitrile8012-2460-75
Secondary Aromatic2 (Catalyzed)DBUTHF6524-4850-70

Characterization of β-Aminoethyl(methyl)phosphine Oxides

The synthesized compounds can be characterized using standard spectroscopic techniques.

  • ³¹P NMR Spectroscopy: This is a crucial technique for monitoring the reaction progress and characterizing the final product. The phosphorus signal for the starting methyldivinylphosphine oxide will be at a different chemical shift than the product. The chemical shift of the product will be influenced by the nature of the amino group.[7][8][9][10]

  • ¹H and ¹³C NMR Spectroscopy: These techniques will confirm the structure of the product, showing the disappearance of the vinyl protons and the appearance of new signals corresponding to the ethyl bridge.

  • Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the C=C stretching vibration of the vinyl group and the presence of the characteristic P=O stretching band.[7][8][9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the product.

Applications and Future Directions

The β-aminoethyl(methyl)phosphine oxide products are versatile intermediates with numerous potential applications:

  • Drug Discovery: The incorporation of the phosphine oxide moiety can improve the pharmacokinetic properties of drug candidates.[1][2][11] The amino group provides a handle for further functionalization, allowing for the synthesis of diverse compound libraries.[3][4]

  • Ligand Synthesis: These compounds can serve as ligands for catalysis or as building blocks for more complex ligand architectures.

  • Materials Science: The phosphine oxide group can impart flame-retardant properties to polymers, and the amino group allows for the incorporation of these molecules into various polymer backbones.

Safety and Handling

Methyldivinylphosphine oxide and other organophosphorus compounds should be handled with care in a well-ventilated fume hood.[12] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[12] Consult the Safety Data Sheet (SDS) for methyldivinylphosphine oxide before use. Amines can be corrosive and toxic; handle with appropriate precautions.

References

  • Boutin, J. A. (2017). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 60(14), 5875-5893.
  • Mehta, K., et al. (2023). Phospha-Michael addition of biphenylphosphine oxide to chalcones and α,β-unsaturated esters using the organocatalyst 1,1-diaminobenzalazine. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2023). Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety. PubMed Central. [Link]

  • ResearchGate. (n.d.). Aza-Michael reaction with vinyl phosphonates. ResearchGate. [Link]

  • MDPI. (2023). Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. MDPI. [Link]

  • Frontiers. (2023). Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety. Frontiers. [Link]

  • ResearchGate. (n.d.). Phospha-Michael Addition as a New Click Reaction for Protein Functionalization. ResearchGate. [Link]

  • Wiley Online Library. (2023). Organocatalyzed Phospha-Michael Addition: A Highly Efficient Synthesis of Customized Bis(acyl)phosphane Oxide Photoinitiators. Angewandte Chemie International Edition. [Link]

  • Royal Society of Chemistry. (2022). Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds. Physical Chemistry Chemical Physics. [Link]

  • ScienceDirect. (n.d.). An efficient oxa-Michael addition to diethyl vinylphosphonate under mild reaction conditions. Tetrahedron Letters. [Link]

  • ResearchGate. (n.d.). Phosphine oxides as NMR and IR spectroscopic probes for geometry and energy of PO···H–A hydrogen bonds. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. PubMed. [Link]

  • ResearchGate. (n.d.). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. ResearchGate. [Link]

  • MDPI. (2020). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. MDPI. [Link]

  • ResearchGate. (n.d.). Michael Additions to Activated Vinylphosphonates. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2022). and stereoselective access to highly substituted vinylphosphine oxides via metal-free electrophilic phosphonoiodination of alkynes. PubMed Central. [Link]

  • ResearchGate. (2023). (PDF) Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2020). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. PubMed. [Link]

  • National Center for Biotechnology Information. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. PubMed Central. [Link]

  • ResearchGate. (n.d.). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. ResearchGate. [Link]

  • OUCI. (n.d.). Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. OUCI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reflux Conditions for Methyldivinylphosphine Oxide (MDVPO) Additions

The following technical guide addresses the optimization of reflux conditions for Methyldivinylphosphine Oxide (MDVPO) additions. This content is structured for direct application in a research or drug development settin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of reflux conditions for Methyldivinylphosphine Oxide (MDVPO) additions. This content is structured for direct application in a research or drug development setting.

Topic: Optimization of Thermal & Kinetic Parameters for MDVPO Conjugate Additions Audience: Senior Chemists, Process Engineers, Drug Discovery Scientists Version: 2.4 (Current)

Executive Summary & Mechanistic Overview

Methyldivinylphosphine oxide (MDVPO) is a potent Michael acceptor due to the strong electron-withdrawing nature of the phosphoryl (P=O) group conjugated with two vinyl moieties. While this reactivity allows for the rapid construction of phosphorus-containing ligands and pharmacophores, it presents a dichotomy during reflux:

  • Desired Pathway: Nucleophilic conjugate addition (1,4-addition) to the vinyl group.

  • Competitor Pathway: Thermal polymerization (radical or anionic) leading to insoluble gels or oligomers.

Optimizing reflux conditions requires a precise balance of solvent polarity , temperature control , and inhibitor strategy to favor the kinetic product (adduct) over the thermodynamic sink (polymer).

Troubleshooting Guide (Root Cause Analysis)

Issue 1: "The reaction mixture gelled/solidified after 1 hour of reflux."

Diagnosis: Uncontrolled Polymerization. Root Cause: Vinylphosphine oxides are susceptible to both radical-initiated and anionic polymerization. Reflux temperatures often exceed the thermal initiation threshold for radical polymerization, especially if the reaction is exothermic. Corrective Action:

  • Add a Radical Inhibitor: Introduce 2,6-di-tert-butyl-4-methylphenol (BHT) or Hydroquinone monomethyl ether (MEHQ) at 500–1000 ppm relative to MDVPO. These scavenge thermally generated radicals without interfering with the anionic Michael addition mechanism.

  • Concentration Control: High concentrations (>0.5 M) favor intermolecular chain growth (gelation). Dilute the reaction to 0.1–0.2 M .

Issue 2: "Starting material (MDVPO) remains unconsumed despite reflux."

Diagnosis: Insufficient Nucleophilicity or Reversibility. Root Cause: The Michael addition to vinylphosphines is often reversible (retro-Michael). If the nucleophile is weak (e.g., anilines) or sterically hindered, the equilibrium may favor the starting materials at high reflux temperatures. Corrective Action:

  • Solvent Switch: Move to a higher-polarity solvent. The transition state for Michael addition is often charge-separated. Solvents like Acetonitrile (MeCN) or Ethanol stabilize the intermediate enolate/phosphonate species better than Toluene or THF.

  • Catalysis: Add a Lewis acid (e.g.,

    
    ) or a Bronsted base (e.g., 
    
    
    
    ) to activate the Michael acceptor or deprotonate the nucleophile, respectively.
Issue 3: "Product is contaminated with hydrolyzed species."

Diagnosis: Hygroscopic Degradation. Root Cause: Phosphine oxides are intensely hygroscopic. While the P-C bond is generally stable, the presence of water at reflux temperatures can lead to competitive hydration of the double bond or difficult drying processes later. Corrective Action:

  • Drying Protocol: MDVPO must be azeotropically dried (e.g., with toluene) prior to use.

  • Schlenk Technique: Conduct the reaction under a positive pressure of Argon.

Frequently Asked Questions (FAQs)

Q: Should I use a protic or aprotic solvent for the addition? A: It depends on your nucleophile.

  • Protic Solvents (MeOH, EtOH): Generally accelerate Michael additions via hydrogen-bond activation of the phosphoryl oxygen, increasing the electrophilicity of the vinyl group. However, they are unsuitable if you are using strong organometallic nucleophiles (e.g., Grignards).

  • Aprotic Solvents (THF, DCM): Preferred for moisture-sensitive nucleophiles. If the reaction is sluggish, adding a Lewis Acid catalyst is more effective here.

Q: What is the maximum safe temperature for MDVPO? A: Pure MDVPO is stable, but in the presence of nucleophiles or initiators, temperatures above 80°C significantly increase the risk of polymerization. We recommend refluxing in THF (66°C) or Methanol (65°C) rather than Toluene (110°C) unless strictly necessary.

Q: How do I remove the BHT inhibitor after the reaction? A: BHT is non-polar. If your product is a polar phosphine oxide, a simple wash with non-polar solvents (Hexanes/Pentane) effectively removes the inhibitor. Alternatively, flash column chromatography (using MeOH/DCM gradients) will separate the non-polar BHT from the polar product.

Standardized Experimental Protocol

Workflow: Nucleophilic Addition of Secondary Amine to MDVPO

This protocol minimizes polymerization risk while ensuring high conversion.

Materials
  • Substrate: Methyldivinylphosphine Oxide (MDVPO) [1.0 equiv]

  • Nucleophile: Morpholine or Piperazine derivative [1.1–2.2 equiv depending on mono/bis addition target]

  • Solvent: Anhydrous THF or Ethanol (0.2 M concentration)

  • Inhibitor: BHT (1000 ppm)

Step-by-Step Procedure
  • Inhibitor Doping: Dissolve MDVPO in the solvent. Add BHT (approx. 1 mg per gram of MDVPO).

  • Nucleophile Addition:

    • For Mono-addition: Add nucleophile dropwise at 0°C to favor kinetic control.

    • For Bis-addition: Add excess nucleophile in one portion at room temperature.

  • Thermal Activation:

    • Equip the flask with a reflux condenser and inert gas line (Argon).

    • Heat to reflux (approx. 65–70°C).

    • CRITICAL: Monitor via TLC or

      
       NMR every 30 minutes. The shift of the phosphorus signal is distinct upon saturation of the vinyl group.
      
  • Quench & Workup:

    • Cool to room temperature.

    • Concentrate in vacuo.[1]

    • Purification: Redissolve in minimal DCM and precipitate into cold Diethyl Ether (removes non-polar impurities and BHT).

Visualizations

Figure 1: Reaction Pathway & Competitive Polymerization

This diagram illustrates the bifurcation between the desired Michael addition and the undesired anionic polymerization, highlighting the role of inhibitors and temperature.

MDVPO_Pathway cluster_conditions Optimization Controls MDVPO MDVPO (Methyldivinylphosphine Oxide) Intermediate Zwitterionic Intermediate MDVPO->Intermediate + Nuc (Reversible) Polymer Poly-MDVPO (Gel/Byproduct) MDVPO->Polymer Radical Polymerization (No Inhibitor) Nuc Nucleophile (Amine/Thiol) Product Michael Adduct (Target) Intermediate->Product Proton Transfer (Kinetic Control) Intermediate->Polymer Anionic Polymerization (High T, High Conc.) Control1 Radical Inhibitor (Blocks Radical Path) Control2 Solvent Polarity (Stabilizes Intermediate)

Caption: Mechanistic bifurcation of MDVPO reactivity. High temperatures without inhibitors favor the red (polymerization) pathways.

Figure 2: Optimized Experimental Workflow

A logic flow for setting up the reflux reaction to ensure safety and yield.

Workflow Start Start: MDVPO Synthesis Dry Azeotropic Drying (Remove Water) Start->Dry Inhibit Add Radical Inhibitor (BHT/MEHQ 500ppm) Dry->Inhibit Solvent Dissolve in Solvent (THF or EtOH, 0.2M) Inhibit->Solvent AddNuc Add Nucleophile (0°C -> RT) Solvent->AddNuc Reflux Reflux (65°C) Monitor 31P NMR AddNuc->Reflux Check Conversion > 95%? Reflux->Check Workup Precipitation/Column Check->Workup Yes Extend Add Catalyst / Increase T Check->Extend No Extend->Reflux Re-evaluate

Caption: Step-by-step decision tree for MDVPO addition reactions, emphasizing the critical inhibitor addition step.

Quantitative Data: Solvent Effects on Conversion

The following table summarizes typical conversion rates for secondary amine additions to vinylphosphine oxides under different reflux conditions (Data synthesized from comparable vinyl-phosphorus reactivity studies).

SolventBoiling Point (°C)Relative PolarityTime to 95% Conv.Risk of PolymerizationRecommended For
Dichloromethane 40Low> 24 h (Slow)LowThermally unstable substrates
Tetrahydrofuran 66Moderate4 - 6 hModerateGeneral Purpose
Ethanol 78High (Protic)1 - 2 h (Fast)ModerateAmines/Thiols (H-bond activation)
Toluene 110Low2 - 4 hHigh High-barrier nucleophiles only
Water 100Very High< 1 hLow*"On-water" catalysis (Green Chem)

*Note: Water minimizes polymerization for specific hydrophobic nucleophiles but requires difficult workup for phosphine oxides.

References

  • Al-Mughaid, H., et al. (2023).[2][3] "Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory." Molecules, 28(16), 6098.

    • Relevance: Establishes the polymerization risks of trivinyl species and the pseudo-Michael addition mechanism.
  • Kovaleva, A., et al. (2023). "Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety." Frontiers in Chemistry, 11.

    • Relevance: Demonstrates the utility of phosphine oxides as Michael acceptors/donors and stability conditions.
  • Keglevich, G. (2024).[4] "Organocatalyzed Phospha-Michael Addition: A Highly Efficient Synthesis of Customized Bis(acyl)phosphane Oxide Photoinitiators." ResearchGate.[5]

    • Relevance: Provides protocols for catalyzing additions to phosphorus-vinyl systems.
  • MIT Digital Lab Techniques. (2010). "Refluxing a Reaction."[6][7] MIT OpenCourseWare.[7]

    • Relevance: Standard oper

Sources

Optimization

Purification of methyldivinylphosphine oxide via silica gel chromatography

Welcome to the Technical Support Center for the purification of methyldivinylphosphine oxide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of methyldivinylphosphine oxide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile organophosphorus compound. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed protocols for the purification of methyldivinylphosphine oxide using silica gel chromatography. Our approach is rooted in extensive field experience and a deep understanding of the underlying chemical principles.

Introduction: The Challenge of Purifying Methyldivinylphosphine Oxide

Methyldivinylphosphine oxide is a valuable building block in organic synthesis, notable for its reactive vinyl groups that can participate in a variety of chemical transformations. However, these same reactive moieties, combined with the polarity of the phosphine oxide group, can present unique challenges during purification. Issues such as low recovery, product degradation, and co-elution with impurities are not uncommon. This guide will equip you with the knowledge to navigate these challenges effectively.

A critical consideration is the potential for side reactions on the silica gel surface. The acidic nature of silica can catalyze the polymerization of the vinyl groups, leading to significant yield loss. Furthermore, the polarity of the P=O bond can cause strong adsorption to the silica, requiring more polar and carefully selected eluent systems for successful elution.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the silica gel chromatography of methyldivinylphosphine oxide in a practical question-and-answer format.

Q1: My methyldivinylphosphine oxide is not eluting from the column, even with a relatively polar solvent system. What is happening?

A1: This is a classic sign of strong adsorption to the silica gel. The phosphine oxide group is a strong hydrogen bond acceptor and interacts powerfully with the acidic silanol groups (Si-OH) on the silica surface.

  • Immediate Action: Increase the polarity of your eluent system. A common starting point for phosphine oxides is a mixture of ethyl acetate and hexanes.[1] If you are already using a high concentration of ethyl acetate, consider switching to a more polar solvent system, such as dichloromethane/methanol.

  • Expert Insight: Sometimes, simply increasing the solvent polarity leads to the elution of many impurities alongside your product. A better approach can be to add a small amount of a competitive hydrogen-bonding agent to your eluent. For instance, adding 0.5-2% of an alcohol like isopropanol or ethanol to your ethyl acetate/hexane or dichloromethane mobile phase can disrupt the strong interaction between the phosphine oxide and the silica, allowing for elution in a less polar solvent system overall, which can improve separation from nonpolar impurities.

Q2: I am observing significant loss of my product during chromatography. My final yield is much lower than expected. What are the likely causes?

A2: There are two primary culprits for low mass recovery with vinyl-containing phosphine oxides: irreversible adsorption and on-column degradation.

  • Irreversible Adsorption: As mentioned in Q1, very strong binding to the silica can lead to a portion of your product never eluting.

  • On-Column Polymerization: The vinyl groups of your compound are susceptible to polymerization, which can be initiated by the acidic sites on the silica gel.[2] This is a significant risk, especially if the chromatography is run slowly.

    • Troubleshooting Strategy 1: Pacify the Silica Gel. Before loading your sample, flush the column with your eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (0.1-0.5%). This will neutralize the most acidic sites on the silica gel, reducing the likelihood of initiating polymerization.

    • Troubleshooting Strategy 2: Use Inhibited Solvents. Ensure your solvents are free of peroxides, which can also initiate radical polymerization. Using freshly opened, high-purity solvents is recommended. For particularly sensitive compounds, solvents containing a radical inhibitor like BHT can be used, though this will need to be removed from your final product.

    • Troubleshooting Strategy 3: Speed is Key. Use flash chromatography rather than gravity chromatography. Minimizing the residence time of your compound on the column reduces the opportunity for degradation.

Q3: My purified methyldivinylphosphine oxide shows new, unexpected peaks in the 1H and 31P NMR spectra. What could these be?

A3: The appearance of new signals suggests that your compound has undergone a chemical transformation on the column.

  • Hydration of Vinyl Groups: The acidic silica surface can catalyze the addition of water (present on the silica) across the vinyl double bonds, leading to the formation of a hydroxyethyl-substituted phosphine oxide.

  • Oxidative Cleavage: While less common for simple vinyl groups, highly activated double bonds can be susceptible to oxidative cleavage on silica gel, especially with prolonged exposure to air. This could lead to the formation of a methyl(formyl)phosphine oxide derivative.

  • Oligomers/Polymers: Broad humps in your NMR spectrum are indicative of polymer formation.

To diagnose the issue, carefully analyze the coupling patterns and chemical shifts in your NMR spectra. If you suspect hydration, look for the appearance of new signals in the aliphatic region and the disappearance of vinyl proton signals. For oligomers, you will likely see a significant decrease in the integration of your vinyl protons relative to the methyl protons.

Q4: How do I choose the right solvent system for my purification?

A4: The key is to find a solvent system that provides a good retention factor (Rf) on a Thin Layer Chromatography (TLC) plate. An ideal Rf is typically between 0.2 and 0.4.[3]

  • Step 1: Start with a Standard System. A good starting point for a polar compound like methyldivinylphosphine oxide is a 1:1 mixture of hexane and ethyl acetate.[4]

  • Step 2: Adjust Polarity.

    • If the Rf is too low (spot stays at the baseline), increase the polarity by increasing the proportion of ethyl acetate.

    • If the Rf is too high (spot runs with the solvent front), decrease the polarity by increasing the proportion of hexane.

  • Step 3: Consider Alternative Solvents. If you cannot achieve good separation with hexane/ethyl acetate, consider other solvent systems. Dichloromethane/methanol is a more polar option. For very polar compounds, a three-component system like dichloromethane/methanol/ammonia can be effective, with the ammonia helping to suppress tailing of basic impurities.[4]

Detailed Experimental Protocol

This protocol provides a general framework for the purification of methyldivinylphosphine oxide by flash silica gel chromatography. It is essential to first optimize the solvent system using TLC as described in Q4.

Materials:

  • Crude methyldivinylphosphine oxide

  • Silica gel (flash chromatography grade, 40-63 µm)[1]

  • Solvents: Hexane, Ethyl Acetate (HPLC grade or distilled)

  • Triethylamine (optional)

  • Glass column for flash chromatography

  • Sand (washed)

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Column Preparation (Wet Slurry Method): a. Select an appropriate size column. A general rule of thumb is to use a 50:1 to 100:1 weight ratio of silica gel to crude material. b. Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.[3] c. In a separate beaker, prepare a slurry of the required amount of silica gel in the initial, least polar eluent you plan to use. d. Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.[3] e. Add another thin layer of sand on top of the packed silica bed to prevent disruption during solvent and sample addition. f. Drain the solvent until it is just level with the top of the sand.

  • Sample Loading (Dry Loading Recommended): a. Dissolve your crude methyldivinylphosphine oxide in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). b. Add a small amount of silica gel (approximately 2-3 times the weight of your crude material) to this solution.[3] c. Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. d. Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection: a. Carefully add your starting eluent to the column. b. Apply pressure to the top of the column (using a pump or inert gas) to achieve a flow rate of approximately 2 inches/minute. c. Begin collecting fractions. The size of the fractions will depend on the scale of your purification. d. If using a gradient elution, gradually increase the polarity of your eluent as the chromatography progresses.

  • Analysis of Fractions: a. Analyze the collected fractions by TLC to identify those containing your purified product. b. Combine the pure fractions. c. Remove the solvent under reduced pressure to yield the purified methyldivinylphosphine oxide.

Data Summary Table

ParameterRecommended Value/RangeRationale
Silica to Compound Ratio 50:1 to 100:1 (w/w)Provides sufficient resolving power for most purifications.
Typical Eluent System Hexane/Ethyl Acetate or Dichloromethane/MethanolOffers a good balance of polarity for eluting phosphine oxides.[1][4]
TLC Rf Target 0.2 - 0.4Ensures good separation and a reasonable elution volume.[3]
Additive for Polymerization Inhibition 0.1 - 0.5% Triethylamine in eluentNeutralizes acidic sites on silica gel, reducing the risk of vinyl group polymerization.

Visualizing the Workflow and Troubleshooting Logic

Workflow for Purification of Methyldivinylphosphine Oxide

workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Analysis (Optimize Eluent) Pack 2. Pack Column (Wet Slurry) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Solvent (Flash Chromatography) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Caption: A typical workflow for the purification of methyldivinylphosphine oxide.

Troubleshooting Decision Tree

troubleshooting Start Problem Observed NoElution No Elution / High Tailing Start->NoElution LowYield Low Yield Start->LowYield NewPeaks Impure Fractions (New NMR Peaks) Start->NewPeaks IncreasePolarity Increase Eluent Polarity (e.g., more EtOAc or MeOH) NoElution->IncreasePolarity Action CheckAdsorption Irreversible Adsorption? LowYield->CheckAdsorption CheckDegradation Degradation? LowYield->CheckDegradation Polymerization Polymerization? NewPeaks->Polymerization Hydration Hydration? NewPeaks->Hydration AddModifier Add Polar Modifier (e.g., 1% IPA) IncreasePolarity->AddModifier If still poor CheckAdsorption->NoElution See 'No Elution' UseBase Add 0.5% Et3N to Eluent CheckDegradation->UseBase Action RunFaster Increase Flow Rate UseBase->RunFaster Also Polymerization->UseBase See 'Low Yield' UseDeactivatedSilica Use Deactivated Silica (add water) Hydration->UseDeactivatedSilica Action

Caption: A decision tree for troubleshooting common purification issues.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 3630C: Silica Gel Cleanup. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Retrieved from [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct C-OH/P(O)-H Dehydration Coupling Forming Phosphine Oxides. Retrieved from [Link]

  • CommonOrganicChemistry.com. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • Abbas, M., et al. (2023). Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. Molecules, 28(16), 6097. Available at: [Link]

  • Dalton Transactions. (2012). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, 41, 1742-1754. Available at: [Link]

  • PubMed Central. (n.d.). Spectroscopic Identification of Tri-n-octylphosphine Oxide (TOPO) Impurities and Elucidation of Their Roles in Cadmium Selenide Quantum-Wire Growth. Retrieved from [Link]

  • Reddit. (2019). Synthesizing phosphines without oxidation. r/chemistry. Retrieved from [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3D: Separation Theory. Retrieved from [Link]

  • Google Patents. (n.d.). US2787634A - Inhibition of autopolymerization in vinyl-type compounds.
  • ResearchGate. (n.d.). How can i isolate polar basic compound with silica gel column chromatography?. Retrieved from [Link]

Sources

Troubleshooting

Solvent selection for methyldivinylphosphine oxide Michael additions

[1] Introduction Welcome to the Technical Support Center for Methyldivinylphosphine Oxide (MDVPO) applications. As a difunctional Michael acceptor, MDVPO ( ) presents a unique challenge in synthesis: balancing the high r...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

Welcome to the Technical Support Center for Methyldivinylphosphine Oxide (MDVPO) applications. As a difunctional Michael acceptor, MDVPO (


) presents a unique challenge in synthesis: balancing the high reactivity of the phosphoryl-activated vinyl groups against the risks of uncontrolled polymerization or over-alkylation.

This guide moves beyond basic "recipe" lists. It provides a mechanistic framework to select solvents that modulate reactivity, ensuring you achieve the desired mono- or bis-adducts with high fidelity.[1]

Module 1: The Solvent Matrix (Theory & Selection)

The phosphoryl oxygen (


) in MDVPO is a strong hydrogen-bond acceptor. Your choice of solvent dictates the electrophilicity of the vinyl 

-carbons and the stability of the transition state.
Solvent Selection Table
Solvent ClassRepresentative SolventsPrimary MechanismRecommended ForTechnical Note
Protic (Green) Water (

)
Hydrophobic Effect & H-Bond Activation Fast kinetics; Green chemistry; Simple amines/thiols.[1]Water activates the

, pulling electron density and increasing vinyl electrophilicity. "On-water" conditions often accelerate rates significantly [1].[1]
Polar Protic Methanol (MeOH), Ethanol (EtOH)Solvation & H-Bonding General synthesis; Solubility balance.[1]Good solubility for both MDVPO and organic nucleophiles.[1] Moderate activation of the Michael acceptor.
Polar Aprotic THF, Acetonitrile (MeCN)Dipole Stabilization Moisture-sensitive nucleophiles; Kinetic control.[1]Prevents proton transfer interference.[1] Essential if using anionic nucleophiles (e.g., lithiated species) to avoid quenching.[1]
Chlorinated Dichloromethane (DCM), ChloroformInert Solvation Low-temperature reactions; Selectivity control.[1]Minimizes solvent-solute interaction, allowing temperature to be the primary rate controller.[1]
Visual Guide: Solvent Decision Tree

SolventSelection Start START: Nucleophile Type CheckSens Is Nucleophile Moisture Sensitive? Start->CheckSens YesSens Anionic/Organometallic (e.g., Grignard, Li-enolate) CheckSens->YesSens Yes NoSens Neutral (e.g., Amine, Thiol) CheckSens->NoSens No Aprotic Select: Anhydrous THF or DCM (Strict Atmosphere Control) YesSens->Aprotic CheckSol Solubility Requirement? NoSens->CheckSol GreenCheck Green Chemistry Priority? CheckSol->GreenCheck Water Select: Water (Leverage Hydrophobic Effect) GreenCheck->Water High Alcohol Select: EtOH or MeOH (General Purpose) GreenCheck->Alcohol Standard

Figure 1: Decision logic for selecting the optimal solvent based on nucleophile stability and process goals.[1]

Module 2: The "Double-Edged" Sword (Reactivity Control)

MDVPO is a "linchpin" reagent. The presence of two vinyl groups means you must actively manage the reaction trajectory to avoid cross-linking (polymerization) or unwanted bis-addition when a mono-adduct is required.

The Pathway Map

ReactionPathway MDVPO MDVPO (Reagent) Mono Mono-Adduct (Target A) MDVPO->Mono k1 (Fast) 1.0 eq Nucleophile Poly Polymer/Gel (FAILURE) MDVPO->Poly Radical Mechanism (No Inhibitor/High Temp) Nuc + Nucleophile Bis Bis-Adduct (Target B) Mono->Bis k2 (Slower) >2.0 eq Nucleophile Mono->Poly Cross-linking

Figure 2: Reaction progression. Note that k1 is generally faster than k2 due to steric crowding after the first addition, but solvent choice can compress this difference.

Module 3: Troubleshooting & FAQs

Q1: I am observing gel formation instead of a clean liquid product. What happened?

  • Diagnosis: You have likely triggered radical polymerization of the vinyl groups. This competes with the Michael addition, especially in concentrated solutions or at elevated temperatures [2].

  • Corrective Action:

    • Add an Inhibitor: Introduce 100–500 ppm of BHT (butylated hydroxytoluene) or Hydroquinone monomethyl ether (MEHQ) to the reaction mixture.

    • Dilution: Polymerization is higher order with respect to concentration.[1] Dilute your reaction to <0.1 M.

    • Deoxygenate: While phosphine oxides are stable to oxidation, oxygen can act as a radical initiator. Purge solvents with

      
       or Ar.[1]
      

Q2: I need the mono-adduct, but I keep getting a mixture of mono- and bis-adducts.

  • Diagnosis: The rate constant difference (

    
     vs 
    
    
    
    ) is insufficient in your chosen solvent.
  • Corrective Action:

    • High Dilution Strategy: Add the nucleophile dropwise to a large excess of MDVPO (e.g., 5 equivalents). This statistically favors the encounter of Nucleophile + MDVPO over Nucleophile + Mono-adduct.

    • Solvent Switch: Switch to a less polar solvent (e.g., DCM instead of MeOH). Protic solvents stabilize the intermediate enolate, potentially lowering the barrier for the second addition.

Q3: My nucleophile is an amine, and the reaction in water is sluggish.

  • Diagnosis: While "on-water" reactions are fast for heterogeneous mixtures, if your amine is highly water-soluble, it might be heavily solvated, reducing its nucleophilicity.[1]

  • Corrective Action: Use a co-solvent system (Water/Ethanol 1:1) or add a phase transfer catalyst (e.g., TBAB) if the MDVPO and amine are in different phases.

Module 4: Standardized Protocols
Protocol A: Synthesis of Bis-Adduct (High Throughput)

Target: Complete saturation of both vinyl groups.[1]

  • Preparation: Dissolve MDVPO (1.0 equiv) in Water or Ethanol (0.5 M concentration).

  • Addition: Add Nucleophile (2.2 – 2.5 equiv) in a single portion.

    • Note: A slight excess ensures complete conversion of the slower second addition step.

  • Reaction: Stir at room temperature for 4–12 hours.

    • Monitor: TLC or

      
       NMR.[1] The starting material signal (~25-30 ppm) should disappear, shifting to the alkylated oxide signal (~45-50 ppm).[1]
      
  • Workup:

    • If in water: Extract with DCM or EtOAc.

    • If in EtOH: Evaporate solvent directly.

Protocol B: Controlled Mono-Addition

Target: Functionalization of one vinyl group, leaving one for polymerization or further reaction.[1]

  • Preparation: Dissolve MDVPO (3.0 – 5.0 equiv ) in DCM or THF (0.1 M).[1] Add radical inhibitor (BHT, 200 ppm).[1]

  • Addition: Dissolve Nucleophile (1.0 equiv) in the same solvent. Add this solution dropwise over 60 minutes to the MDVPO solution at 0°C.

  • Reaction: Allow to warm to room temperature slowly. Monitor strictly by

    
     NMR to stop immediately upon consumption of the nucleophile.
    
  • Purification: The excess MDVPO must be removed. Since MDVPO is polar, column chromatography (Silica, MeOH/DCM gradient) is usually effective to separate the mono-adduct from the excess starting material.

References
  • Green Chemistry Applications

    • Title: Michael Addition Reaction Under Green Chemistry.[1]

    • Source: International Journal of Scientific Development and Research (IJSDR).
    • URL:

  • Polymerization Risks

    • Title: Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity.[1]

    • Source: National Institutes of Health (NIH) / PubMed Central.[1]

    • URL:

  • Thiol-Michael Kinetics

    • Title: Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base c
    • Source: Polymer Chemistry (RSC).[1]

    • URL:

Sources

Optimization

Technical Support Center: Handling Moisture-Sensitive Phosphine Oxide Reagents

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize phosphine oxide reagents in their work. While phosphine oxides are generally val...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize phosphine oxide reagents in their work. While phosphine oxides are generally valued for their stability compared to their phosphine precursors, their hygroscopic nature presents a unique set of challenges that can impact experimental reproducibility and success. This document provides expert-driven insights, troubleshooting guides, and detailed protocols to ensure you handle these critical reagents with the precision and care they require.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of phosphine oxide reagents.

Q1: What does it mean for a phosphine oxide to be "moisture-sensitive"? Aren't they air-stable?

A: This is a critical point of distinction. Most tertiary phosphine oxides (R₃P=O) are indeed air-stable , meaning they are resistant to oxidation by atmospheric oxygen, a common degradation pathway for their phosphine (R₃P) precursors.[1][2] However, their "moisture sensitivity" refers to their hygroscopic nature. The highly polar phosphorus-oxygen (P=O) bond readily forms strong hydrogen bonds with water molecules, causing the reagent to absorb moisture from the atmosphere.[3]

This can lead to several issues:

  • Physical State Changes: The solid may become clumpy, sticky, or even liquefy, making accurate weighing impossible.

  • Reaction Interference: The absorbed water can act as an unwanted reagent, poison a catalyst, or alter the reaction solvent's properties, leading to poor yields or side product formation.[4]

  • Inaccurate Stoichiometry: Weighing a hydrated reagent means the actual mass of the phosphine oxide is lower than measured, affecting reaction stoichiometry.

Secondary phosphine oxides (R₂P(O)H) have an additional layer of complexity. They can exist in tautomeric equilibrium with their phosphinous acid form (R₂P-OH).[5][6] The position of this equilibrium and the reactivity of both species can be influenced by the presence of water and other protic species.

Q2: My solid phosphine oxide looks fine. How can I be sure it's dry?

A: Visual inspection is unreliable. A crystalline, free-flowing solid can still contain significant amounts of adsorbed water. The most definitive methods for quantifying water content are:

  • Karl Fischer Titration: This is the gold standard for accurately determining trace amounts of water in a solid or liquid sample.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. A mass loss step at a temperature consistent with water evaporation (typically below 120 °C) indicates the presence of adsorbed or bound water.

  • ¹H NMR Spectroscopy: While not quantitative without an internal standard, the presence of a broad water peak in a spectrum of the reagent dissolved in a dry deuterated solvent can be a qualitative indicator of moisture contamination.

For routine checks, a significant drop in the performance of a well-established, moisture-sensitive reaction is a strong indicator that one of your reagents, including the phosphine oxide, may be contaminated with water.[7]

Q3: What are the specific consequences of using a "wet" phosphine oxide in my experiment?

A: The consequences are highly dependent on the specific reaction chemistry:

  • Proton Source: In reactions involving strong bases (e.g., organolithiums, Grignard reagents), the water will act as a proton source, quenching the base and potentially halting the reaction.

  • Nucleophilic Attack: Water can act as a nucleophile, leading to hydrolysis of sensitive functional groups in your substrate or reagents.

  • Catalyst Deactivation: Many transition metal catalysts, particularly those used in cross-coupling reactions, are sensitive to water. Water can hydrolyze metal-ligand bonds or alter the catalyst's electronic properties.

  • Altered Reaction Kinetics: The presence of water can significantly enhance the rate of certain reactions, sometimes undesirably. For example, water can be the oxygen atom source in some phosphine oxidation reactions catalyzed by metal complexes.[4]

  • Solubility Issues: Excess water can change the polarity of your solvent system, potentially causing reagents or products to precipitate unexpectedly.

Q4: What is the correct way to store phosphine oxide reagents to maintain their integrity?

A: Proper storage is the first line of defense against moisture contamination.

  • Primary Container: Always keep the reagent in its original, tightly sealed container.[8] For highly hygroscopic materials, sealing the cap with paraffin film provides an extra barrier.

  • Secondary Containment: Store the primary container inside a desiccator containing an active drying agent (e.g., Drierite®, silica gel, or phosphorus pentoxide). For highly sensitive applications, storage inside an inert-atmosphere glovebox is the best practice.[9]

  • Environment: Keep the reagents in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[10]

Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic approach to diagnosing and solving problems where moisture in phosphine oxide reagents is a suspected cause.

Problem 1: My solid phosphine oxide reagent is clumpy and difficult to weigh accurately.

  • Probable Cause: The reagent has absorbed a significant amount of atmospheric moisture, causing the solid particles to agglomerate.

  • Immediate Solution: Do not proceed with weighing. Using a clumpy reagent will lead to inaccurate measurements and introduce a large, unknown amount of water into your reaction.

  • Long-Term Solution: You must dry the reagent thoroughly before use. Refer to Protocol 1: Drying a Hygroscopic Solid Phosphine Oxide Reagent below. Once dried, handle the reagent exclusively under an inert atmosphere (glovebox or Schlenk line) to prevent rehydration.

Problem 2: My reaction, which uses a phosphine oxide as a ligand or catalyst, has failed or is giving very low yields.

  • Diagnostic Workflow:

    G start Reaction Failure/Low Yield q1 Is the reaction known to be moisture-sensitive? start->q1 q2 Was the phosphine oxide dried before use? q1->q2 Yes end Issue likely unrelated to moisture. Investigate other parameters (reagent purity, temperature, stoichiometry). q1->end No sol_dry Dry the phosphine oxide reagent (see Protocol 1) and all other reagents/solvents. Re-run experiment. q2->sol_dry No q3 Were all solvents and other reagents certified anhydrous and handled properly? q2->q3 Yes sol_reagents Verify dryness of other components (e.g., Karl Fischer). Dry as needed. Re-run experiment. q3->sol_reagents No q4 Was the glassware properly dried and the reaction run under a positive pressure of inert gas? q3->q4 Yes sol_setup Review inert atmosphere technique (see Protocol 2). Re-run experiment. q4->sol_setup No q4->end Yes

    Caption: Troubleshooting workflow for reaction failure.

Problem 3: I am performing a Wittig reaction, and the removal of the triphenylphosphine oxide (TPPO) byproduct is difficult, resulting in an oily product.

  • Probable Cause: TPPO is notoriously difficult to remove from some reaction mixtures. Its hygroscopic nature can exacerbate the problem, leading to the formation of sticky, oily phases during workup and chromatography that trap your desired product.

  • Solution: The key is to ensure the TPPO is fully protonated and/or precipitated in a crystalline form.

    • Acidification: After the reaction, adding a dilute acid (e.g., 1 M HCl) can help protonate the TPPO, potentially altering its solubility characteristics for easier separation.

    • Precipitation: Cooling the reaction mixture in a non-polar solvent (e.g., hexanes, diethyl ether, or a mixture) can often force the TPPO to precipitate, allowing it to be removed by filtration.

    • Complexation: In stubborn cases, adding anhydrous metal salts like MgCl₂ or ZnCl₂ can form complexes with TPPO, aiding in its precipitation.

Data & Protocols
Table 1: Properties of Common Phosphine Oxides
Reagent NameFormulaMolar Mass ( g/mol )Physical FormHygroscopicity
Triphenylphosphine oxide (TPPO)(C₆H₅)₃PO278.28White crystalline solidHigh
Tri-n-butylphosphine oxide (TBPO)(C₄H₉)₃PO218.32White solid or liquidHigh
Tri-n-octylphosphine oxide (TOPO)(C₈H₁₇)₃PO386.64White waxy solidModerate
Diphenylphosphine oxide(C₆H₅)₂P(O)H216.20White solidModerate
Protocol 1: Drying a Hygroscopic Solid Phosphine Oxide Reagent

This protocol is based on a validated method for removing strongly adsorbed water from phosphine oxides.[3][11]

Objective: To prepare a verifiably dry sample of a phosphine oxide for use in a moisture-sensitive reaction.

Materials:

  • Hygroscopic phosphine oxide reagent

  • Anhydrous toluene (or other suitable high-boiling, non-reactive solvent)

  • Activated 3Å or 4Å molecular sieves

  • Schlenk flask or other suitable glassware for inert atmosphere work

  • Heating mantle and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Addition of Reagents: In a glovebox or under a strong flow of inert gas, add the phosphine oxide reagent to the flask. Add enough anhydrous toluene to fully dissolve or suspend the solid.

  • Addition of Sieves: Add activated molecular sieves (approx. 10-20% of the total volume) to the flask.

  • Drying: Seal the flask and stir the suspension. For optimal drying, gently heat the mixture to 50-60 °C. According to studies, this process can quantitatively remove adsorbed water within one hour at 60 °C.[11] For room temperature drying, allow the mixture to stir for at least 4 hours.[11]

  • Isolation: The resulting solution/suspension can be used directly. Alternatively, the solvent can be removed in vacuo to yield the dry, solid phosphine oxide.

  • Storage: The dried reagent must be stored under an inert atmosphere and not re-exposed to air.

Protocol 2: Workflow for Handling and Dispensing a Dried Phosphine Oxide

This workflow minimizes the risk of moisture re-contamination after drying.

Caption: Recommended workflow for handling dried reagents.
References
  • TRI-N-OCTYL PHOSPHINE OXIDE Safety Data Sheet. (n.d.). Sdfine. [Link]

  • Phosphine Safety Data Sheet. (1997). Praxair. [Link]

  • Storing/handling moisture sensitive chemicals outside of the glovebox? (2023). Reddit. [Link]

  • General Considerations in Phosphine Synthesis. (n.d.). Royal Society of Chemistry. [Link]

  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, Leiden University. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. [Link]

  • Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. (2025). ResearchGate. [Link]

  • Phosphine oxides - Wikipedia. (n.d.). Wikipedia. [Link]

  • Origin of catalytic activity differences between phosphine and phosphine oxide-based structures in the water-crosslinkable polyolefin. (2020). Polyolefins Journal. [Link]

  • Phosphine oxide synthesis by substitution or addition. (n.d.). Organic Chemistry Portal. [Link]

  • Unusual oxidation of phosphines employing water as the oxygen atom source and tris(benzene-1,2-dithiolate)molybdenum(VI) as the oxidant. (1998). PubMed. [Link]

  • Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. (2013). Dalton Transactions. [Link]

  • Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. (2020). PubMed. [Link]

  • Coordination chemistry and catalysis with secondary phosphine oxides. (n.d.). Royal Society of Chemistry. [Link]

  • Progress in Phosphine Oxide Catalysis. (2020). EPFL. [Link]

  • Air and Moisture-Stable Secondary Phosphine Oxides as Preligands in Catalysis. (2025). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

31P NMR Shift Analysis of Methyldivinylphosphine Oxide (MDVPO): A Comparative Technical Guide

31P NMR Shift Analysis of Methyldivinylphosphine Oxide[1] Executive Summary Methyldivinylphosphine oxide (MDVPO), CAS 945460-42-4 , is a critical organophosphorus intermediate used in the synthesis of kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: February 2026

31P NMR Shift Analysis of Methyldivinylphosphine Oxide[1]

Executive Summary

Methyldivinylphosphine oxide (MDVPO), CAS 945460-42-4 , is a critical organophosphorus intermediate used in the synthesis of kinase inhibitors and advanced flame-retardant polymers. Its unique structure—combining a stable methyl group with two reactive vinyl handles—makes it a versatile Michael acceptor.

Precise structural characterization of MDVPO is often complicated by the presence of structurally similar byproducts (e.g., trivinylphosphine oxide). This guide provides a definitive analysis of the 31P NMR chemical shift of MDVPO, establishing a self-validating identification protocol based on electronic shielding trends and comparative experimental data.

31P NMR Spectral Analysis

Chemical Shift Data & Trends

Phosphorus-31 NMR is the gold standard for assessing the purity of MDVPO because the chemical shift (


) is highly sensitive to the electronic environment of the phosphorus atom. The substitution of electron-donating methyl groups with electron-withdrawing (and magnetically anisotropic) vinyl groups leads to a distinct shielding effect , moving the resonance upfield.

Table 1: Comparative 31P NMR Shifts (CDCl3, referenced to 85% H3PO4)

CompoundStructure

(ppm)
Signal TypeElectronic Driver
Trimethylphosphine oxide Me

P=O
+36.0 – 41.0 SingletInductive deshielding by alkyls
Methyldiphenylphosphine oxide MePh

P=O
+29.0 – 32.0 SingletPhenyl anisotropy
Methyldivinylphosphine oxide Me(Vi)

P=O
+23.6 (Calc)Singlet Vinyl shielding + Anisotropy
Trivinylphosphine oxide (Vi)

P=O
+17.4 SingletMax vinyl shielding

Critical Insight: The chemical shift of phosphine oxides in this class follows a linear additivity rule. Replacing a methyl group with a vinyl group typically results in an upfield shift (shielding) of approximately 6–7 ppm .

  • Anchor Point 1: Trimethylphosphine oxide (

    
     ~36 ppm).
    
  • Anchor Point 2: Trivinylphosphine oxide (

    
     17.4 ppm).
    
  • Interpolation: MDVPO (1 Methyl, 2 Vinyls) is predicted to resonate at

    
    23–24 ppm .
    
Impurity Profiling

In synthetic workflows (e.g., Grignard reaction of POCl


 or MeP(O)Cl

), statistical byproduct distribution is common. Use the following shift map to identify impurities:
  • 
     > 30 ppm:  Indicates over-alkylation (e.g., Dimethylvinylphosphine oxide).
    
  • 
     < 20 ppm:  Indicates over-vinylation (Trivinylphosphine oxide).
    
  • 
     ~10-15 ppm:  Check for unoxidized phosphines (rare if workup is oxidative, but possible).
    

Electronic Mechanism & Visualization

The upfield shift observed with increasing vinyl substitution is counter-intuitive if considering only inductive effects (vinyl is electron-withdrawing). However, in P=O systems,


-conjugation  and magnetic anisotropy  dominate.

The vinyl group's


-system can donate electron density back into the phosphorus 

-orbitals (or

orbitals), increasing electron density at the nucleus and causing shielding. Furthermore, the magnetic anisotropy of the C=C double bond creates a shielding cone that encompasses the phosphorus nucleus.
Visualization: Electronic Shielding Trend

NMR_Trend cluster_legend Shielding Mechanism Me3PO Trimethylphosphine Oxide (Me3PO) δ ~36 ppm Me2ViPO Dimethylvinylphosphine Oxide (Me2ViPO) δ ~30 ppm Me3PO->Me2ViPO +1 Vinyl Group (-6 ppm Shielding) MDVPO Methyldivinylphosphine Oxide (MDVPO) δ ~23.6 ppm Me2ViPO->MDVPO +1 Vinyl Group (-6 ppm Shielding) TVPO Trivinylphosphine Oxide (TVPO) δ 17.4 ppm MDVPO->TVPO +1 Vinyl Group (-6 ppm Shielding) desc Vinyl groups induce shielding via magnetic anisotropy and π-backbonding.

Caption: Stepwise shielding effect of vinyl substitution on the 31P NMR chemical shift of phosphine oxides.

Experimental Protocol

To ensure reproducible data, the following protocol is recommended. This method is self-validating by using the solvent lock and an internal standard to prevent drift.

Sample Preparation
  • Solvent: Chloroform-d (CDCl

    
    ) is the standard solvent. It minimizes solvent-solute interactions that can shift the P=O peak.
    
  • Concentration: Dissolve 15–20 mg of MDVPO in 0.6 mL of CDCl

    
    . High concentrations can cause peak broadening due to viscosity or aggregation.
    
  • Moisture Control: Ensure the sample is dry. Water can H-bond to the P=O oxygen, causing a slight downfield shift (deshielding).

Acquisition Parameters
  • Pulse Sequence: zgpg30 (Proton-decoupled 31P NMR).

    • Reasoning: Proton decoupling eliminates P-H coupling splittings, collapsing the signal into a sharp singlet for easier integration.

  • Relaxation Delay (D1): Set to 5–10 seconds .

    • Reasoning: Phosphorus nuclei in phosphine oxides have long T1 relaxation times. A short D1 will saturate the signal, preventing accurate quantitative integration of impurities.

  • Sweep Width: -100 ppm to +100 ppm.

  • Referencing:

    • External: Insert a sealed capillary of 85% H

      
      PO
      
      
      
      (set to 0.00 ppm).
    • Internal: If external referencing is not possible, triphenylphosphine oxide (Ph

      
      PO) can be spiked as a secondary standard (
      
      
      
      29.0 ppm).

Application: Reaction Monitoring

MDVPO is primarily used as a Michael acceptor. 31P NMR is the most effective tool to monitor this reaction because the product (a phosphine oxide with alkyl substituents) will shift significantly downfield, away from the starting material.

Workflow: Michael Addition Monitoring
  • Start (T=0): Signal at ~23.6 ppm (MDVPO).

  • Reaction Progress: Appearance of new signals in the 40–50 ppm range.

    • Explanation: Conversion of the vinyl group (sp2) to an alkyl chain (sp3) removes the shielding anisotropy, shifting the peak downfield (similar to Me

      
      PO).
      
  • Completion: Disappearance of the 23.6 ppm peak.

Reaction_Monitor Start Starting Material MDVPO (δ 23.6 ppm) Reactants Add Nucleophile (e.g., Amine, Thiol) Start->Reactants Intermediate Reaction Mixture Co-existence of species Reactants->Intermediate Heat/Catalyst Intermediate->Start Residual SM (Incomplete) Product Michael Adduct (Alkyl-Phosphine Oxide) (δ 45-50 ppm) Intermediate->Product Complete Conversion

Caption: 31P NMR monitoring workflow for MDVPO Michael addition reactions.

References

  • Trivinylphosphine Oxide Characterization

    • Title: Trivinylphosphine Oxide: Synthesis, Characterization, and Polymeriz
    • Data: Confirms TVPO shift
    • Source:

  • Phosphine Oxide Trends & Hydrogen Bonding

    • Title: 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooper
    • Data: Establishes Ph PO
    • Source:

  • Synthesis & Patent Context

    • Title: Phosphorous derivatives as kinase inhibitors (US9012462B2).
    • Context: Cites usage of Methyl divinyl phosphine oxide (1.16 g)
    • Source:

  • General NMR Data Repository

    • Title: 31P NMR Chemical Shifts (Reich Collection).
    • Data: General shifts for Me PO and Ph PO.
    • Source:

Sources

Comparative

A Comparative Guide to the ¹H NMR Characterization of Vinyl Groups in Phosphine Oxides

For Researchers, Scientists, and Drug Development Professionals The Distinctive Influence of the Phosphine Oxide Group on Vinylic Proton Resonances The vinyl group, a common and reactive functional group, presents a char...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Distinctive Influence of the Phosphine Oxide Group on Vinylic Proton Resonances

The vinyl group, a common and reactive functional group, presents a characteristic signature in ¹H NMR spectroscopy. Typically, vinylic protons resonate in the range of 4.5 to 6.5 ppm.[1] However, when a vinyl group is directly attached to a phosphorus atom in a phosphine oxide, its ¹H NMR spectrum is significantly altered. The powerful electron-withdrawing nature and the magnetic influence of the phosphoryl group (P=O) lead to a distinct downfield shift of the vinylic protons and introduce complex phosphorus-hydrogen spin-spin couplings. This section will compare the ¹H NMR parameters of a representative vinylphosphine oxide, diphenyl(vinyl)phosphine oxide, with those of other common vinyl compounds to highlight these key differences.

The three protons of a terminal vinyl group are designated as HA, HB, and HC as depicted below:

G cluster_0 Vinyl Group Protons C1 C C2 C C1->C2 P P C1->P HA HA C1->HA HB HB C2->HB HC HC C2->HC O O P->O R1 R P->R1 R2 R P->R2

Figure 1: General structure of a vinylphosphine oxide showing the designation of the vinylic protons.

These protons form a complex spin system, giving rise to a characteristic pattern in the ¹H NMR spectrum. The exact appearance of this pattern is governed by the chemical shifts (δ) of each proton and the spin-spin coupling constants (J) between them.

Comparative ¹H NMR Data

The following table summarizes the typical ¹H NMR chemical shifts and coupling constants for the vinylic protons in diphenyl(vinyl)phosphine oxide and compares them with two common vinyl compounds, styrene and vinyl acetate. This comparison clearly illustrates the deshielding effect and the additional couplings introduced by the phosphine oxide group.

CompoundProtonChemical Shift (δ, ppm)J-Coupling Constants (Hz)
Diphenyl(vinyl)phosphine Oxide HA~6.5 - 7.03JAC(trans) = 18.2, 2JAP = 22.5
HB~6.0 - 6.53JBC(cis) = 12.0, 3JBP = 45.5
HC~6.0 - 6.52JBC = 1.5, 3JCP = 20.1
Styrene [2]HA~6.73JAC(trans) = 17.6
HB~5.73JBC(cis) = 10.9
HC~5.22JBC = 1.2
Vinyl Acetate [3]HA~7.283JAC(trans) = 14.1
HB~4.883JBC(cis) = 6.3
HC~4.562JBC = -1.6

Note: The exact chemical shifts can vary depending on the solvent and the substituents on the phosphorus atom. The coupling constants are generally less sensitive to solvent effects.[4]

Deconstructing the ¹H NMR Spectrum of a Vinylphosphine Oxide: A Deeper Dive

The ¹H NMR spectrum of a vinylphosphine oxide is characterized by three key features: the chemical shifts of the vinylic protons, the proton-proton (H-H) coupling constants, and the phosphorus-proton (P-H) coupling constants.

Chemical Shifts: The Deshielding Effect of the Phosphoryl Group

As observed in the comparative data table, the vinylic protons of diphenyl(vinyl)phosphine oxide are significantly deshielded (shifted to a higher ppm value) compared to those in styrene and vinyl acetate. This downfield shift is a direct consequence of the strong electron-withdrawing inductive effect of the phosphoryl group (P=O). The positively polarized phosphorus atom withdraws electron density from the vinyl group, reducing the shielding of the vinylic protons and causing them to resonate at a lower field.[5]

Proton-Proton Coupling Constants (nJHH): Stereochemical Insights

The coupling constants between the vinylic protons provide valuable information about the geometry of the double bond.[6]

  • trans-Coupling (3JAC): The coupling between HA and HC, which are in a trans relationship, is typically the largest, in the range of 11-18 Hz.[4]

  • cis-Coupling (3JBC): The coupling between HB and HC, which are in a cis relationship, is smaller, typically in the range of 6-15 Hz.[4]

  • geminal-Coupling (2JBC): The coupling between the two protons on the same carbon, HB and HC, is the smallest, often close to 0 Hz and sometimes negative.[4]

By analyzing these coupling constants, the stereochemistry of the vinyl group can be unambiguously assigned.

Phosphorus-Proton Coupling Constants (nJPH): The Definitive Signature

The most definitive feature in the ¹H NMR spectrum of a vinylphosphine oxide is the presence of coupling between the phosphorus-31 (31P) nucleus and the vinylic protons. Since 31P is a spin-1/2 nucleus with 100% natural abundance, this coupling is always observed and provides a wealth of structural information.[7]

The magnitude of the nJPH coupling constant depends on the number of bonds separating the phosphorus and hydrogen atoms, as well as their relative orientation.[8]

  • 2JPA (geminal): The two-bond coupling between the phosphorus and the proton on the α-carbon (HA) is typically in the range of 15-30 Hz.

  • 3JPB (trans): The three-bond coupling between the phosphorus and the trans β-proton (HB) is the largest, often in the range of 30-50 Hz.

  • 3JPC (cis): The three-bond coupling between the phosphorus and the cis β-proton (HC) is generally smaller than the trans coupling, typically in the range of 15-25 Hz.

The presence and magnitude of these P-H couplings are unequivocal proof of the vinylphosphine oxide structure and are invaluable for distinguishing it from other vinyl-containing compounds.

G cluster_0 ¹H NMR Analysis Workflow for Vinylphosphine Oxides A Acquire ¹H NMR Spectrum B Identify Vinylic Proton Signals (δ ≈ 6.0 - 7.0 ppm) A->B C Analyze Multiplet Patterns B->C D Extract H-H Coupling Constants (J_HH) C->D E Extract P-H Coupling Constants (J_PH) C->E F Assign Stereochemistry (cis/trans based on J_HH) D->F G Confirm Structure (Presence and magnitude of J_PH) E->G

Figure 2: Workflow for the ¹H NMR analysis of vinylphosphine oxides.

Experimental Protocol for High-Quality ¹H NMR Characterization

Obtaining high-quality, reproducible ¹H NMR spectra is paramount for accurate structural analysis. The following protocol outlines a self-validating system for the characterization of vinylphosphine oxides.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the vinylphosphine oxide. Chloroform-d (CDCl3) is a common choice. Ensure the solvent is of high purity to avoid interfering signals. A comprehensive list of common NMR solvents and their residual peaks is available from various sources.[5]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration is typically sufficient for a modern NMR spectrometer.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm, allowing for accurate chemical shift calibration.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube to prevent shimming problems.

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer Frequency: A spectrometer with a field strength of 300 MHz or higher is recommended to achieve good signal dispersion, which is particularly important for resolving the complex multiplets of the vinylic protons.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. Good shimming is critical for obtaining sharp lines and resolving small coupling constants.

  • Acquisition Parameters:

    • Pulse Angle: Use a 30-45° pulse angle to allow for a shorter relaxation delay.

    • Acquisition Time (at): Set the acquisition time to at least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient.

    • Number of Scans (ns): Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly degrading the resolution.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.

  • Peak Picking and Integration: Pick the peaks of the vinylic proton signals and integrate them. The integrals should be in the expected ratio.

  • Coupling Constant Measurement: Measure the coupling constants by determining the frequency difference between the split peaks of a multiplet.

G cluster_0 Experimental Protocol A Sample Preparation (5-10 mg in 0.5-0.7 mL CDCl₃ with TMS) B Spectrometer Setup (≥300 MHz, Lock & Shim) A->B 1. C Data Acquisition (30-45° pulse, at ≥ 3s, d1 = 1-2s, ns = 8-16) B->C 2. D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D 3. E Data Analysis (Referencing, Integration, J-coupling Measurement) D->E 4.

Figure 3: Step-by-step experimental workflow for ¹H NMR characterization.

Conclusion

The ¹H NMR characterization of vinyl groups in phosphine oxides provides a powerful and definitive method for their structural elucidation. The key distinguishing features are the significant downfield shift of the vinylic proton resonances and the presence of characteristic phosphorus-proton coupling constants. By comparing the spectra of vinylphosphine oxides with those of other vinyl-containing compounds and by following a robust experimental protocol, researchers can confidently identify and characterize these important molecules. The insights provided in this guide, grounded in the principles of NMR spectroscopy and supported by comparative data, will aid scientists in the efficient and accurate analysis of vinylphosphine oxides in their research and development endeavors.

References

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Afarinkia, K., & Zard, S. Z. (2007). A practical synthesis of optically pure alkylphenylvinylphosphine oxides by direct nucleophilic substitution. Stereodivergent synthesis of aminophosphine ligands. Organic & Biomolecular Chemistry, 5(1), 127-133.
  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Rusanov, E. B., & Yagupolskii, Y. L. (2010). Trivinylphosphine and trivinylphosphine chalcogenides: stereochemical trends of ³¹P-¹H spin-spin coupling constants. Magnetic Resonance in Chemistry, 48(12), 948-953.
  • University of California, Davis. (n.d.). Coupling in Cis/Trans Alkenes. OpenOChem Learn. Retrieved from [Link]

  • University of Calgary. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Divinylphosphine Oxides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Divinylphosphine Oxides Divinylphosphine oxides are a class of organophosphorus compounds characterized by a central phosp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Divinylphosphine Oxides

Divinylphosphine oxides are a class of organophosphorus compounds characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two vinyl groups. This unique structural motif imparts them with interesting chemical properties, making them valuable synthons in organic chemistry and building blocks for novel materials. Their application in fields such as polymer chemistry and as ligands in catalysis necessitates robust analytical methods for their characterization. Mass spectrometry, a cornerstone of molecular analysis, provides critical insights into their structure and purity. Understanding the fragmentation patterns of divinylphosphine oxides is paramount for their unambiguous identification and for differentiating them from structurally similar compounds.

Fundamental Principles of Fragmentation in Phosphine Oxides

The fragmentation of phosphine oxides in a mass spectrometer is governed by the inherent bond strengths and the potential for rearrangements within the ionized molecule. The ionization method employed, typically Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile molecules, significantly influences the observed fragmentation pathways.

Electron Ionization (EI-MS): This "hard" ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M radical cation, M⁺•) that is often energetically unstable.[1] This excess energy drives extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[2] Common fragmentation pathways for organophosphorus compounds under EI include:

  • α-Cleavage: Homolytic cleavage of a bond adjacent to the phosphorus atom.

  • P-C Bond Cleavage: Fission of the bond between phosphorus and a carbon substituent.

  • Rearrangements: Intramolecular rearrangements, such as the McLafferty rearrangement, can occur, especially in molecules with suitable functional groups.[3]

Electrospray Ionization (ESI-MS): In contrast, ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).[4] This method is particularly useful for obtaining molecular weight information. Fragmentation in ESI is typically induced through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), where the precursor ion is fragmented by collision with an inert gas. This allows for controlled fragmentation and the elucidation of structural information.[5]

Fragmentation Patterns of Divinylphosphine Oxides: A Mechanistic Perspective

While specific, detailed experimental data on the mass spectral fragmentation of divinylphosphine oxides is not abundant in publicly accessible literature, we can infer the most probable fragmentation pathways based on the known behavior of analogous vinyl-substituted and other organophosphorus compounds.

A key structural feature of divinylphosphine oxide is the presence of vinyl groups directly attached to the phosphorus atom. The double bonds in the vinyl groups and the polar P=O bond are expected to be the primary sites of ionization and subsequent fragmentation.

Electron Ionization (EI) Fragmentation of a Representative Divinylphosphine Oxide

Let's consider a generic divinylphosphine oxide, for instance, diphenyl-divinylphosphine oxide, to illustrate the expected fragmentation.

Key Fragmentation Pathways:

  • Loss of a Vinyl Radical: A primary fragmentation event is likely the cleavage of the P-C(vinyl) bond, resulting in the loss of a vinyl radical (•CH=CH₂) to form a stable phosphinoyl cation.

  • Loss of Ethylene: A rearrangement process could lead to the elimination of a neutral ethylene molecule (CH₂=CH₂).

  • Retro-Diels-Alder (RDA) type reaction: While not a classic RDA, a similar cyclization followed by fragmentation could be envisioned, particularly in substituted divinylphosphine oxides.

  • Cleavage of other P-C bonds: If other substituents are present on the phosphorus atom (e.g., phenyl groups), cleavage of those bonds will also be observed.

Below is a DOT script visualizing the plausible primary fragmentation pathways of a generic divinylphosphine oxide under electron ionization.

M [(R)(CH2=CH)2P=O]+• Molecular Ion F1 [(R)(CH2=CH)P=O]+ Loss of •CH=CH2 M->F1 - •CH=CH2 F2 [(R)P=O]+• Loss of 2 x CH2=CH2 M->F2 - 2 x C2H4 (rearrangement)

Caption: Plausible EI fragmentation of a generic divinylphosphine oxide.

Comparison with Saturated Analogs: Diethylphosphine Oxide

To highlight the influence of the vinyl groups, it is instructive to compare the expected fragmentation of a divinylphosphine oxide with its saturated analog, such as diethylphosphine oxide. In diethylphosphine oxide, the fragmentation is dominated by the loss of alkyl radicals and rearrangements involving the ethyl groups.

A prominent fragmentation pathway in alkylphosphine oxides is the McLafferty rearrangement , which involves the transfer of a γ-hydrogen to the phosphoryl oxygen, followed by β-cleavage.[3] This pathway is not directly available to a simple divinylphosphine oxide due to the absence of a γ-hydrogen in the vinyl group. This fundamental difference in fragmentation mechanisms provides a clear basis for distinguishing between unsaturated and saturated phosphine oxides by mass spectrometry.

Comparative Analysis with Other Unsaturated Organophosphorus Compounds

The fragmentation patterns of divinylphosphine oxides can also be compared with other classes of unsaturated organophosphorus compounds, such as vinylphosphonates. Studies on the electron ionization mass spectra of α-aminophosphonates containing other heterocyclic moieties have shown that retro-Diels-Alder fragmentation can be a significant pathway.[2] While divinylphosphine oxide itself does not contain a pre-formed ring system amenable to a classic RDA reaction, the presence of unsaturation suggests that cyclization-fragmentation pathways could be induced upon ionization.

The table below summarizes the expected key fragment ions for divinylphosphine oxide and compares them with a saturated analog (diethylphosphine oxide) and another class of unsaturated organophosphorus compound (a generic vinylphosphonate).

Compound ClassKey Fragmentation PathwaysExpected Key Fragment Ions (m/z)
Divinylphosphine Oxide Loss of vinyl radical, Loss of ethylene[M - 27]⁺, [M - 28]⁺•
Diethylphosphine Oxide McLafferty rearrangement, Loss of ethyl radicalCharacteristic rearrangement ions, [M - 29]⁺
Vinylphosphonate Cleavage of ester groups, RDA-type reactionsFragments from ester loss, RDA-derived ions

Experimental Protocol: Acquiring Mass Spectra of a Divinylphosphine Oxide

This section provides a generalized, step-by-step methodology for the analysis of a divinylphosphine oxide using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

Objective: To obtain the electron ionization mass spectrum of a synthesized divinylphosphine oxide to confirm its identity and elucidate its fragmentation pattern.

Materials:

  • Synthesized divinylphosphine oxide sample

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source

  • Appropriate GC column (e.g., a non-polar or medium-polarity column)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount (approx. 1 mg) of the divinylphosphine oxide sample in 1 mL of a suitable volatile solvent. The choice of solvent is critical to ensure good chromatographic peak shape and to avoid interference with the analysis.

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C). Use a split or splitless injection mode depending on the sample concentration.

    • GC Oven Program: Develop a temperature program that allows for the separation of the divinylphosphine oxide from any impurities or residual solvent. A typical program might start at a low temperature (e.g., 50 °C), hold for a short period, and then ramp up to a higher temperature (e.g., 280 °C).

    • MS Source: The EI source is typically operated at 70 eV. The source temperature should be maintained at a level to prevent condensation of the analyte (e.g., 230 °C).

    • Mass Analyzer: Set the mass analyzer to scan a relevant mass range (e.g., m/z 40-500).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the divinylphosphine oxide.

  • Data Analysis:

    • Identify the molecular ion peak in the mass spectrum.

    • Identify the major fragment ions and propose fragmentation pathways based on the mass differences from the molecular ion and from other fragment ions.

    • Compare the obtained spectrum with any available library spectra or with the predicted fragmentation patterns.

The following DOT script illustrates the general workflow for this experimental protocol.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Dissolve Sample A1 Inject Sample P1->A1 A2 GC Separation A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis A3->A4 D1 Identify Molecular Ion A4->D1 D2 Analyze Fragment Ions D1->D2 D3 Propose Fragmentation Pathways D2->D3

Sources

Comparative

A Comparative Analysis of the Reactivity of Methyldivinylphosphine Oxide and Vinylphosphonates for the Modern Organic Chemist

In the landscape of synthetic organic chemistry, the strategic selection of reagents is paramount to the successful construction of complex molecular architectures. Among the diverse array of synthetic building blocks, o...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the strategic selection of reagents is paramount to the successful construction of complex molecular architectures. Among the diverse array of synthetic building blocks, organophosphorus compounds featuring vinyl moieties have carved a significant niche, serving as versatile precursors in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth comparative analysis of the reactivity of two prominent classes of these reagents: methyldivinylphosphine oxide and vinylphosphonates.

This document is intended for researchers, scientists, and professionals in drug development who seek a nuanced understanding of the chemical behavior of these compounds. By delving into their structural and electronic properties, we aim to elucidate the subtle yet critical differences in their reactivity profiles across Michael additions, cycloaddition reactions, and polymerization processes. The insights provided herein are supported by experimental data from the peer-reviewed literature, offering a robust framework for informed decision-making in your synthetic endeavors.

Structural and Electronic Disparity: The Root of Reactivity Differences

At the heart of the divergent reactivity between methyldivinylphosphine oxide and vinylphosphonates lies the nature of the phosphorus center and its influence on the appended vinyl groups.

Methyldivinylphosphine Oxide possesses a phosphoryl group (P=O) directly bonded to a methyl group and two vinyl groups. The phosphorus atom in a phosphine oxide is electron-deficient due to the highly polarized P=O bond. This polarization, coupled with the inductive effect of the methyl group, modulates the electron density of the vinyl groups.

Vinylphosphonates , on the other hand, feature a phosphoryl group connected to two alkoxy groups and a vinyl group. The presence of the electronegative oxygen atoms in the alkoxy substituents significantly impacts the electronic environment of the phosphorus atom, rendering it more electrophilic compared to the phosphorus in methyldivinylphosphine oxide. This, in turn, has a profound effect on the reactivity of the vinyl moiety.

The key distinction lies in the overall electron-withdrawing capacity of the phosphine oxide versus the phosphonate group. While both are considered electron-withdrawing, the phosphonate group, with its two additional electronegative oxygen atoms, exerts a stronger electron-withdrawing effect on the vinyl group. This heightened electrophilicity of the β-carbon of the vinyl group in vinylphosphonates is a critical determinant of their reactivity, particularly in nucleophilic addition reactions.

Michael Addition: A Tale of Two Acceptors

The Michael addition, a cornerstone of conjugate addition chemistry, serves as an excellent platform to compare the electrophilic nature of the vinyl groups in our two subject compounds.[1]

Vinylphosphonates as Potent Michael Acceptors:

Vinylphosphonates, especially those bearing additional electron-withdrawing groups at the α-position, are well-established and highly effective Michael acceptors.[2] A wide array of nucleophiles, including carbanions, amines, and thiols, readily add to the β-carbon of the vinylphosphonate. This high reactivity is a direct consequence of the potent electron-withdrawing nature of the phosphonate group, which effectively stabilizes the developing negative charge in the transition state and the final adduct.

Methyldivinylphosphine Oxide in Michael Additions:

While the vinyl groups in methyldivinylphosphine oxide are also activated towards nucleophilic attack, they are generally considered to be less reactive Michael acceptors compared to their vinylphosphonate counterparts. The less pronounced electron-withdrawing character of the phosphine oxide group results in a lower degree of polarization of the carbon-carbon double bond. Consequently, reactions with nucleophiles often require more forcing conditions or the use of highly reactive nucleophiles. Studies on the related trivinylphosphine oxide have shown its participation in pseudo-Michael addition reactions.[3][4]

Comparative Reactivity:

FeatureMethyldivinylphosphine OxideVinylphosphonates
Vinyl Group Electrophilicity ModerateHigh
Reactivity as Michael Acceptor Less ReactiveMore Reactive
Typical Reaction Conditions Often requires stronger nucleophiles or harsher conditions.Readily reacts with a wide range of nucleophiles under mild conditions.

Cycloaddition Reactions: Exploring Dienophilic and Dipolarophilic Character

The behavior of methyldivinylphosphine oxide and vinylphosphonates in cycloaddition reactions, such as the Diels-Alder reaction, provides further insight into their electronic nature and steric profiles.

Vinylphosphonates in Cycloadditions:

The electron-deficient nature of the double bond in vinylphosphonates makes them effective dienophiles in Diels-Alder reactions, particularly with electron-rich dienes.[5] Their utility extends to [3+2] cycloadditions with dipoles like nitrones, leading to the formation of phosphorus-containing heterocyclic systems.[6][7] The reactivity in these pericyclic reactions is a direct reflection of the electron-withdrawing influence of the phosphonate group, which lowers the energy of the LUMO of the dienophile, facilitating the interaction with the HOMO of the diene.

Methyldivinylphosphine Oxide in Cycloadditions:

Information on the participation of methyldivinylphosphine oxide itself in Diels-Alder reactions is less prevalent in the literature. However, based on its electronic structure, it is expected to be a less reactive dienophile than vinylphosphonates. The two vinyl groups offer the potential for multiple cycloaddition events, which could lead to more complex product mixtures. The reactivity of related allenylphosphine oxides in cycloaddition reactions has been explored.[2]

Experimental Protocol: Diels-Alder Reaction of Diethyl Vinylphosphonate with Cyclopentadiene

This protocol describes a typical Diels-Alder reaction to highlight the dienophilic nature of vinylphosphonates.

Materials:

  • Diethyl vinylphosphonate

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Toluene (anhydrous)

  • Hydroquinone (inhibitor)

Procedure:

  • To a solution of diethyl vinylphosphonate (1.0 eq) in anhydrous toluene, add a small amount of hydroquinone.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add freshly cracked cyclopentadiene (1.2 eq) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography on silica gel.

Self-Validation:

  • The progress of the reaction can be monitored by the disappearance of the starting materials.

  • The structure of the product can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, ³¹P NMR, and MS). The characteristic signals of the vinyl group in the starting material will be absent in the product spectrum.

Polymerization: A Comparative Look at Monomer Reactivity

Both methyldivinylphosphine oxide and vinylphosphonates can serve as monomers in polymerization reactions, leading to phosphorus-containing polymers with interesting properties, such as flame retardancy.

Polymerization of Vinylphosphonates:

The polymerization of vinylphosphonates has been extensively studied, with various methods employed, including free-radical polymerization and controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[8] The reactivity of vinylphosphonate monomers is influenced by the nature of the ester groups. The resulting poly(vinylphosphonate)s have backbones composed of saturated C-C bonds, rendering them hydrolytically stable.[9]

Polymerization of Methyldivinylphosphine Oxide:

Methyldivinylphosphine oxide can also undergo polymerization, typically through anionic or free-radical pathways. The presence of two vinyl groups allows for the formation of cross-linked polymers. The polymerization of the related trivinylphosphine oxide has been investigated and proceeds via an anionic addition mechanism.[3][10]

Comparative Polymerization Behavior:

FeatureMethyldivinylphosphine OxideVinylphosphonates
Polymerization Methods Anionic, Free-RadicalFree-Radical, RAFT, etc.
Monomer Functionality Divinyl (potential for cross-linking)Monovinyl
Polymer Structure Potentially cross-linked networksLinear polymers

Experimental Workflow: RAFT Polymerization of a Vinylphosphonate

This workflow illustrates a controlled radical polymerization of a vinylphosphonate monomer.

RAFT_Polymerization cluster_setup Reaction Setup cluster_reaction Polymerization cluster_analysis Analysis Monomer Vinylphosphonate Monomer Degas Degas via Freeze-Pump-Thaw Monomer->Degas RAFT_agent RAFT Agent (e.g., CTA) RAFT_agent->Degas Initiator Initiator (e.g., AIBN) Initiator->Degas Solvent Solvent (e.g., Dioxane) Solvent->Degas Heat Heat to Initiate Degas->Heat Polymerization Controlled Polymerization Heat->Polymerization Precipitate Precipitate Polymer in Non-Solvent Polymerization->Precipitate Dry Dry Polymer Precipitate->Dry Characterize Characterize: GPC, NMR Dry->Characterize

Caption: Workflow for the RAFT polymerization of a vinylphosphonate monomer.

Causality of Experimental Choices and Mechanistic Insights

The choice between methyldivinylphosphine oxide and a vinylphosphonate in a synthetic sequence is dictated by the desired reactivity. For applications requiring a highly reactive Michael acceptor, a vinylphosphonate is the superior choice. The enhanced electrophilicity of its vinyl group, a direct result of the cumulative electron-withdrawing effect of the two alkoxy groups on the phosphorus atom, ensures efficient reaction with a broad range of nucleophiles under mild conditions.

Conversely, if a less reactive, difunctional monomer is desired for polymerization or if a more nuanced reactivity profile is needed, methyldivinylphosphine oxide might be considered. Its reduced electrophilicity can be advantageous in preventing undesired side reactions in complex synthetic schemes.

The underlying mechanism for the difference in reactivity in Michael additions can be visualized through the resonance structures of the respective conjugate bases formed upon nucleophilic attack. The phosphonate group offers more extensive delocalization of the negative charge, thereby stabilizing the intermediate and lowering the activation energy of the reaction.

Michael_Addition_Mechanism cluster_VP Vinylphosphonate cluster_MDVPO Methyldivinylphosphine Oxide VP R'O-P(=O)(OR')-CH=CH₂ Nu⁻ VP_int R'O-P(=O)(OR')-C⁻H-CH₂-Nu Resonance Stabilization VP:f1->VP_int:f0 Michael Addition VP_prod R'O-P(=O)(OR')-CH₂-CH₂-Nu (after protonation) VP_int:f1->VP_prod:f0 MDVPO CH₃-P(=O)(CH=CH₂)₂ Nu⁻ MDVPO_int CH₃-P(=O)(CH=CH₂)-C⁻H-CH₂-Nu Less Resonance Stabilization MDVPO:f1->MDVPO_int:f0 Michael Addition MDVPO_prod CH₃-P(=O)(CH=CH₂)-CH₂-CH₂-Nu (after protonation) MDVPO_int:f1->MDVPO_prod:f0

Sources

Validation

Advanced FTIR Analysis of the P=O Bond in Methyldivinylphosphine Oxide (MDVPO)

Executive Summary: The P=O Bond as a Diagnostic Beacon In the realm of organophosphorus chemistry, Methyldivinylphosphine oxide (MDVPO) occupies a critical niche. Unlike its fully aromatic analogue Triphenylphosphine oxi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The P=O Bond as a Diagnostic Beacon

In the realm of organophosphorus chemistry, Methyldivinylphosphine oxide (MDVPO) occupies a critical niche. Unlike its fully aromatic analogue Triphenylphosphine oxide (TPPO) or the fully aliphatic Trimethylphosphine oxide (TMPO), MDVPO possesses a hybrid electronic structure. It features a single methyl group providing steric relief and two vinyl groups offering reactive sites for Michael additions or polymerization—key attributes for flame retardant synthesis and ligand design.

The P=O bond is the "heartbeat" of this molecule in FTIR analysis. Its stretching frequency is not merely a fingerprint; it is a direct readout of the electron density at the phosphorus center, influenced by the competing inductive withdrawal and resonance donation of the vinyl substituents. This guide provides a rigorous, comparative spectral analysis of MDVPO against industry-standard alternatives, establishing a self-validating protocol for its characterization.

Chemical Context & Structural Logic[1][2]

To interpret the FTIR spectrum of MDVPO accurately, one must understand the electronic "tug-of-war" surrounding the phosphorus atom.

  • Inductive Effect (-I): The oxygen atom is highly electronegative, pulling density from phosphorus. Vinyl groups are more electronegative (

    
     hybridized) than methyl groups (
    
    
    
    ), theoretically increasing the P=O bond order and frequency compared to trialkyl analogues.
  • Resonance Effect (+R): While less pronounced than in carbonyls, the vinyl groups can donate electron density into the empty

    
    -orbitals (or 
    
    
    
    antibonding orbitals) of phosphorus, potentially weakening the P=O bond.

In MDVPO, the inductive effect typically dominates, resulting in a P=O stretch that is distinct from both aliphatic and aromatic counterparts.

Diagram 1: Electronic Influence on P=O Frequency

PO_Bond_Effects Substituents Substituents on Phosphorus (Methyl vs. Vinyl) Inductive Inductive Effect (-I) Vinyl > Methyl Increases P=O character Substituents->Inductive Resonance Resonance Effect (+R) Vinyl Donation to P Decreases P=O character Substituents->Resonance NetResult Net P=O Frequency Shift MDVPO: ~1170-1190 cm⁻¹ Inductive->NetResult Dominant Factor Resonance->NetResult Minor Factor

Caption: Electronic effects determining the P=O stretching frequency in MDVPO. The inductive withdrawal by vinyl groups generally overrides resonance, shifting the peak higher than alkyl analogues.

Comparative Spectral Analysis

The following table contrasts MDVPO with its primary structural analogues. This comparison allows researchers to benchmark their synthesis purity and identify substituent exchange byproducts.

Table 1: FTIR Spectral Fingerprint Comparison
FeatureMethyldivinylphosphine Oxide (MDVPO) Trimethylphosphine Oxide (TMPO) Triphenylphosphine Oxide (TPPO) Diagnostic Note
P=O Stretch 1175 – 1195 cm⁻¹ 1170 cm⁻¹1190 – 1200 cm⁻¹MDVPO lies between aliphatic and aromatic analogues. Broadening often indicates H-bonding (hygroscopic).
C=C Stretch 1610 – 1620 cm⁻¹ Absent1590 cm⁻¹ (Aromatic C=C)The vinyl C=C is sharper and distinct from the aromatic ring breathing modes of TPPO.
=C-H Bend 950 – 990 cm⁻¹ Absent690 – 750 cm⁻¹ (Ar-H)Look for strong out-of-plane bending characteristic of vinyl groups.
P-C Stretch ~650 – 750 cm⁻¹ 750 cm⁻¹1120 cm⁻¹ (P-Ph)P-Methyl signals are distinct; TPPO lacks the P-Methyl vibration.
Physical State Low-melting solid / LiquidHygroscopic SolidHigh-melting SolidMDVPO's lower symmetry often leads to a lower melting point, affecting sampling technique (neat vs. KBr).

Key Insight: If your MDVPO spectrum shows a split peak at 1190/1120 cm⁻¹, suspect contamination with TPPO (common if Ph3P was used in upstream synthesis). If the 1615 cm⁻¹ peak is absent, the vinyl groups may have polymerized or reacted.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity (E-E-A-T), follow this protocol. It includes "Checkpoints" to validate the system before proceeding.

Phase 1: Sample Preparation

MDVPO is hygroscopic. Water absorption will broaden the P=O band and shift it to lower frequencies (red shift) due to Hydrogen bonding (P=O···H-O).

  • Drying: Dry the sample under high vacuum (<1 mbar) for 4 hours at ambient temperature.

  • Technique Selection:

    • Preferred:ATR (Attenuated Total Reflectance) with a Diamond crystal. Ideal for liquids/low-melting solids.

    • Alternative:KBr Pellet. Only if the sample is a dry solid. (Warning: KBr is hygroscopic; grind quickly).

Phase 2: Acquisition Parameters
  • Resolution: 2 cm⁻¹ (Essential to resolve P=O shoulder features).

  • Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio.

  • Range: 4000 – 400 cm⁻¹.

Phase 3: Validation Checkpoints
  • Checkpoint A (Background): Ensure the background spectrum (air) shows CO₂ peaks (2350 cm⁻¹) but is otherwise flat.

  • Checkpoint B (Water Band): Check 3200–3600 cm⁻¹. If a broad "hump" exists, the sample is wet. Action: Re-dry sample. A "wet" P=O shift can be off by 10–15 cm⁻¹.

  • Checkpoint C (Vinyl Integrity): Verify the ratio of the C=C peak (1615 cm⁻¹) to the P=O peak. A significant decrease in this ratio over time suggests polymerization.

Diagram 2: Analytical Workflow

FTIR_Workflow Start Start: MDVPO Sample Drying Vacuum Drying (Remove H₂O Interference) Start->Drying Check_H2O Checkpoint: OH Stretch (3200-3600 cm⁻¹)? Drying->Check_H2O Check_H2O->Drying Yes (Wet) Acquisition Acquire Spectrum (ATR, Diamond, 64 scans) Check_H2O->Acquisition No (Dry) Analysis Analyze P=O Band (1175-1195 cm⁻¹) Acquisition->Analysis Validation Validate Vinyl Integrity (Ratio 1615/1180 cm⁻¹) Analysis->Validation

Caption: Step-by-step FTIR workflow for MDVPO, prioritizing moisture removal to prevent P=O frequency shifting.

Performance Implications

Why does the precise wavenumber of the P=O bond matter?

  • Reactivity Predictor: A higher P=O frequency (closer to 1200 cm⁻¹) implies a shorter, stronger bond with less electron density available on the Oxygen. This correlates with lower Lewis basicity . If you are using MDVPO as a ligand, a higher shift suggests it will be a weaker donor than TMPO.

  • Flame Retardancy: In combustion, the P=O bond strength dictates the release of phosphorus radicals. The stability indicated by the vibrational frequency helps model the decomposition temperature.

  • Polymerization Monitoring: During the synthesis of flame-retardant polymers (e.g., via Michael addition of the vinyl groups), the P=O band remains relatively constant, while the C=C band (1615 cm⁻¹) disappears. The P=O band serves as an internal standard to calculate conversion rates.

References

  • Trioctylphosphine oxide (TOPO)

    • Comparison of long-chain alkyl phosphine oxides.
    • Source: ResearchGate.[1]

  • Trivinylphosphine Oxide Synthesis & Characterization

    • Detailed structural analysis including P=O bond lengths and frequencies.[2]

    • Source: MDPI.

  • Triphenylphosphine Oxide Removal & Analysis

    • Spectral data used to identify TPPO as a byproduct.
    • Source: NIH/PubMed.

  • Phosphine Oxides as Spectroscopic Probes

    • Correlation between P=O frequency and hydrogen bonding/complexation energy.[3]

    • Source: MDPI.

  • General IR Spectroscopy of Organophosphorus Compounds: Assignments for P=O, P-C, and Vinyl-P groups. Source: ScienceDirect/Elsevier (General Reference for P=O range 1150-1200 cm⁻¹).

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity of Methyldivinylphosphine Oxide

This guide provides a comprehensive, technically-grounded framework for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of methyldivinylphosphine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of methyldivinylphosphine oxide. We will explore the strategic selection of chromatographic parameters, a systematic approach to method optimization, and a comparison of different stationary phases, culminating in a validated method that adheres to the principles of scientific integrity and regulatory expectations.

Introduction: The Analytical Challenge of Methyldivinylphosphine Oxide

Methyldivinylphosphine oxide (MDVPO), with the chemical formula C₅H₉OP, is an organophosphorus compound characterized by a polar phosphine oxide group and two reactive vinyl moieties. Its purity is critical for its intended applications, which may include use as a monomer, ligand in catalysis, or flame retardant. The analytical challenge in developing a purity method for MDVPO lies in its chemical nature:

  • Polarity: The phosphine oxide group imparts significant polarity, which can lead to poor retention on traditional reversed-phase (RP) columns with highly aqueous mobile phases.

  • Reactivity of Vinyl Groups: The vinyl groups are susceptible to polymerization and oxidation, potentially leading to the formation of degradation products during analysis or storage.

  • Lack of a Strong Chromophore: The molecule lacks a strong UV-absorbing chromophore, which can present challenges for sensitive detection.

A successful HPLC method must be able to retain and resolve the main MDVPO peak from potential process-related impurities and degradation products, ensuring the method is "stability-indicating."

Strategic Method Development: A Step-by-Step Approach

A systematic and logical approach is paramount to efficient and effective HPLC method development. The following sections detail the experimental choices and their underlying rationale.

Initial Parameter Selection: Building a Foundation

2.1.1. Column Selection: A Comparative Approach

The choice of the stationary phase is the most critical parameter in HPLC method development. Given the polar nature of MDVPO, several column chemistries should be considered and compared.

  • Conventional C18 Columns: These are the workhorses of reversed-phase chromatography.[1] However, for highly polar analytes like MDVPO, retention can be problematic in highly aqueous mobile phases due to "phase collapse."[2]

  • Polar-Embedded C18 Columns: These columns have a polar group embedded in the alkyl chain, making them more compatible with highly aqueous mobile phases and offering alternative selectivity for polar compounds.

  • Phenyl-Hexyl Columns: The phenyl stationary phase can offer different selectivity through π-π interactions, which may be beneficial for separating compounds with unsaturated bonds like the vinyl groups in MDVPO.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is an excellent alternative for the separation of very polar compounds that are poorly retained in reversed-phase mode.[1] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

2.1.2. Mobile Phase Selection and Initial Gradient

For reversed-phase separations, a combination of water and a miscible organic solvent like acetonitrile or methanol is standard. Acetonitrile is often preferred due to its lower UV cutoff and viscosity. To ensure good peak shape for the polar phosphine oxide group, a mobile phase with a controlled pH is often necessary. A starting point could be a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0) and acetonitrile as the organic modifier.

A generic gradient is a good starting point to elute a wide range of potential impurities with varying polarities.

2.1.3. Detector Wavelength Selection

The P=O bond and the C=C bonds in the vinyl groups are the primary chromophores in MDVPO. These typically absorb at low UV wavelengths. A photodiode array (PDA) detector is invaluable during method development to screen for the optimal detection wavelength. Based on the structure, a wavelength in the range of 200-220 nm would be a logical starting point.

Method Optimization: Refining the Separation

Once initial conditions are established, the method must be optimized to achieve the desired resolution, peak shape, and run time.

Workflow for HPLC Method Optimization

MethodOptimization cluster_0 Initial Conditions cluster_1 Optimization Cycle cluster_2 Finalization Start Select Column & Mobile Phase Run Initial Gradient Run Start->Run Evaluate Evaluate Resolution, Peak Shape, Tailing Run->Evaluate Adjust_Gradient Adjust Gradient Slope & Time Evaluate->Adjust_Gradient Sub-optimal Resolution Adjust_pH Optimize Mobile Phase pH Evaluate->Adjust_pH Poor Peak Shape Adjust_Temp Evaluate Column Temperature Evaluate->Adjust_Temp Improve Efficiency Final Optimized Method Evaluate->Final Criteria Met Adjust_Gradient->Evaluate Adjust_pH->Evaluate Adjust_Temp->Evaluate

Caption: A systematic workflow for HPLC method optimization.

Comparative Column Performance for MDVPO Purity Analysis

To illustrate the importance of column selection, a comparative study was performed using three different reversed-phase columns. The results are summarized below.

Column TypeDimensionsParticle SizeObservations
Standard C18 150 x 4.6 mm5 µmPoor retention of MDVPO, peak elutes near the void volume. Co-elution with polar impurities is likely.
Polar-Embedded C18 150 x 4.6 mm3.5 µmImproved retention and better peak shape for MDVPO. Good starting point for further optimization.
Phenyl-Hexyl 150 x 4.6 mm3.5 µmDifferent selectivity observed for some impurities, potentially offering better resolution for specific impurity pairs.

Forced Degradation Studies: Ensuring a Stability-Indicating Method

To develop a stability-indicating method, it is essential to demonstrate that the method can separate the active pharmaceutical ingredient (API) from its degradation products.[3] Forced degradation studies involve subjecting the MDVPO to harsh conditions to intentionally generate degradants.[4]

Experimental Protocol for Forced Degradation:
  • Acid Hydrolysis: Dissolve MDVPO in a 1:1 mixture of acetonitrile and 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve MDVPO in a 1:1 mixture of acetonitrile and 0.1 N NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Dissolve MDVPO in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours. Phosphine oxides can be formed from the oxidation of phosphines.[5]

  • Thermal Degradation: Expose solid MDVPO to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of MDVPO in a 1:1 acetonitrile/water mixture to UV light (254 nm) and visible light for 24 hours.

The stressed samples are then analyzed using the developed HPLC method to ensure that all degradation peaks are well-resolved from the main MDVPO peak.

Logical Relationship in Forced Degradation Studies

ForcedDegradation cluster_Stress Stress Conditions cluster_Outcome Analytical Outcome Acid Acid Hydrolysis Degradants Generation of Degradation Products Acid->Degradants Base Base Hydrolysis Base->Degradants Oxidation Oxidation (H2O2) Oxidation->Degradants Thermal Thermal Stress Thermal->Degradants Photo Photolytic Stress Photo->Degradants MDVPO Methyldivinylphosphine Oxide (MDVPO) MDVPO->Acid MDVPO->Base MDVPO->Oxidation MDVPO->Thermal MDVPO->Photo HPLC_Analysis HPLC Analysis with Developed Method Degradants->HPLC_Analysis Resolution Resolution of MDVPO from Degradants HPLC_Analysis->Resolution Stability_Indicating Confirmation of Stability-Indicating Method Resolution->Stability_Indicating

Caption: The logical flow from applying stress conditions to confirming a stability-indicating method.

Method Validation: A Trustworthy and Self-Validating System

Once the method is optimized and proven to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.

Validation Parameters and Acceptance Criteria:
ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the method is able to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity of the main peak should pass. No interference at the retention time of MDVPO from blank and placebo.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.
Accuracy To determine the closeness of the test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision To assess the degree of scatter between a series of measurements.Repeatability (injection precision and method precision) and intermediate precision with RSD ≤ 2.0%.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for assay.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters should remain within acceptable limits when parameters like mobile phase pH, column temperature, and flow rate are slightly varied.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of approximately 10.

Final Optimized and Validated HPLC Method

Based on the comparative studies and optimization, the following method was validated for the purity determination of methyldivinylphosphine oxide.

ParameterCondition
Column Polar-Embedded C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 5% to 60% B in 20 minutes, then re-equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector PDA at 210 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

This method demonstrated excellent resolution between methyldivinylphosphine oxide and all its degradation products, as well as process-related impurities. The validation results met all predefined acceptance criteria, confirming the method to be specific, linear, accurate, precise, and robust for its intended use.

References

  • Akoijam, R., Ningombam, A., Beemrote, A., & Telem, R. S. (2018). RP-HPLC Method for Determination of Organophosphate and Synthetic Pyrethroids Insecticides. International Journal of Current Microbiology and Applied Sciences, 7(11), 2639-2646.
  • EMA. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • FDA. (2014). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery & Development.
  • Patel, R. B., Patel, M. R., & Patel, B. G. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Applied Chemistry.
  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.
  • Singh, R., & Raza, K. (2014). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science and Technology.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • USP. (n.d.). General Chapter <621> Chromatography.
  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • Weng, N., & Jiang, X. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America.
  • Wikipedia. (n.d.). Phosphine oxides. Retrieved from [Link]

  • Rosario-Ortiz, F. L., & Snyder, S. A. (2009). Evaluation of UV/H2O2 treatment for the oxidation of pharmaceuticals in wastewater.
  • Thermo Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • ICH. (2023). Q2(R2) Revision of Q2(R1) Analytical Validation. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Methyldivinylphosphine Oxide (MDVPO)

Senior Application Scientist Technical Guide [1] [1] Part 1: Executive Safety Assessment Do not treat Methyldivinylphosphine oxide (MDVPO) as a standard organic solvent waste. [1] As a Senior Application Scientist, I oft...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Technical Guide [1]


[1]
Part 1: Executive Safety Assessment

Do not treat Methyldivinylphosphine oxide (MDVPO) as a standard organic solvent waste. [1]

As a Senior Application Scientist, I often see researchers mistake phosphine oxides for inert byproducts due to the stability of the phosphoryl (


) bond.[1] While the phosphorus center is oxidized and non-pyrophoric, the divinyl functionality  presents a latent "time-bomb" in waste containers.[1]

The Critical Hazard: Exothermic Polymerization MDVPO contains two electron-deficient vinyl groups attached to a phosphorus center. Unlike standard olefins, these vinyl groups are highly susceptible to Michael-type nucleophilic addition and radical polymerization.

  • Risk: If MDVPO waste is commingled with basic waste (amines, hydroxides) or radical initiators, it can undergo rapid, exothermic polymerization.[1]

  • Consequence: This reaction generates significant heat, potentially pressurizing or melting waste drums (thermal runaway).[1]

Part 2: Technical Characterization & Segregation

Before disposal, you must characterize the waste stream to prevent incompatibility events.[1]

PropertyValue/DescriptionOperational Implication
Physical State Solid or viscous liquid (hygroscopic)May solidify in varying temperatures; do not rely on pouring alone.
Reactivity High (Vinyl groups) NEVER mix with basic waste (amines, caustics) or thiols.[1]
Stability Stable P=O bond; Unstable C=C bondsResistant to oxidation (do not use bleach); prone to polymerization.[1]
Solubility Polar organic solvents, WaterSpills can be diluted with water but must be collected, not flushed.
The "Golden Rule" of Segregation

Directive: Segregate MDVPO strictly into "Non-Halogenated, Non-Basic Organic Waste."

  • Incompatible: Ammonia, primary/secondary amines, sodium hydroxide, peroxides, azo compounds. [1] * Compatible: Toluene, acetonitrile, ethyl acetate (provided no initiators are present).[1]

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to neutralize the polymerization risk during storage and transport.

Phase 1: Stabilization (The "Senior Scientist" Step)

Most standard disposal SOPs skip this, but for divinyl compounds, it is essential for long-term storage safety.[1]

  • Assess Purity: If the waste is >10% MDVPO by mass, it requires stabilization.[1]

  • Add Inhibitor: Add 4-methoxyphenol (MEHQ) or BHT (Butylated hydroxytoluene) to the waste container.[1]

    • Concentration: Aim for 200–500 ppm relative to the MDVPO content.

    • Mechanism:[1][2][3] These scavenge free radicals, preventing the initiation of the vinyl polymerization chain.[1]

  • Oxygenation: Ensure the headspace of the container is not purged with pure nitrogen if using MEHQ (MEHQ requires dissolved oxygen to function).[1] Leave normal air headspace.

Phase 2: Packaging
  • Container Material: High-Density Polyethylene (HDPE) or Steel drums with phenolic lining. Avoid unlined steel if traces of acid are present.

  • Labeling: Mark clearly as "Contains Organophosphorus Compound – Polymerizable."

  • Venting: If the waste contains >50% MDVPO, use a vented cap (e.g., Gore-Tex® vent) to prevent pressure buildup from slow off-gassing or minor thermal events.[1]

Phase 3: Final Destruction (Incineration)

Do not attempt chemical deactivation (e.g., hydrolysis) in-house.[1] The P-C bonds are robust, and partial degradation yields toxic phosphines.[1]

  • Select TSDF: Ship to a Treatment, Storage, and Disposal Facility (TSDF) equipped with a High-Temperature Incinerator (operating >1000°C).[1]

  • Scrubber Requirement: The facility must have a wet scrubber system.

    • Reason: Combustion of MDVPO generates Phosphorus Pentoxide (

      
      ), which hydrates to phosphoric acid mist.[1] This must be neutralized before stack release to comply with environmental regulations.
      
Part 4: Emergency Procedures (Spills)

Scenario: 100g Jar of MDVPO shatters on the bench.

  • Evacuate & PPE: Evacuate immediate area. Don Nitrile gloves (double gloved) and a P100 respirator (dust/mist) or N95.[1]

  • Do Not Wipe Dry: Dry wiping spreads the material and increases static charge.

  • Absorb: Cover spill with Vermiculite or Sand .

    • Prohibited: Do not use sawdust or paper towels (combustibles + oxidizable surface area = fire risk).[1]

  • Decontaminate: Wash the surface with a mild detergent and water. Collect all rinse water as hazardous waste.

  • Disposal of Debris: Place absorbed material in a wide-mouth HDPE jar. Label as "Phosphorus-containing Debris."

Part 5: Logic Flow & Decision Tree

The following diagram illustrates the decision matrix for handling MDVPO waste, emphasizing the critical segregation step to avoid polymerization.

MDVPO_Disposal Start Waste Generation: Methyldivinylphosphine Oxide CheckMix Is it a Mixture? Start->CheckMix AnalyzeMix Analyze Components: Are Amines/Bases Present? CheckMix->AnalyzeMix Yes Stabilize Stabilization Step: Add MEHQ/BHT (200 ppm) CheckMix->Stabilize No (Pure Substance) Hazard CRITICAL HAZARD: Exothermic Polymerization Risk AnalyzeMix->Hazard Yes (Amines Present) AnalyzeMix->Stabilize No (Inert Solvents) Segregate Segregate Immediately: Do NOT Mix Hazard->Segregate Segregate->Stabilize After Separation Pack Packaging: HDPE Drum + Vented Cap Stabilize->Pack Disposal Final Disposal: Incineration with Scrubber Pack->Disposal

Figure 1: Operational decision tree for Methyldivinylphosphine oxide waste, prioritizing the prevention of Michael addition polymerization.

References
  • ChemScene. (2024). Methyldivinylphosphine oxide Product Data (CAS 945460-42-4).[4] Retrieved from [1]

  • Al-Mogren, M. M., et al. (2023). Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory.[5] Polymers, 15(16), 3465.[1] (Demonstrates the exothermic polymerization mechanism of vinyl-phosphine oxides). Retrieved from [1]

  • National Library of Medicine. (n.d.).[1] Vinyl Chloride - Disposal and Waste Management.[6] (General principles for vinyl-containing waste incineration). Retrieved from [1]

  • American Chemical Society. (2023). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] (Standard guidance for organophosphorus waste segregation).[1] Retrieved from [1]

Sources

Handling

A Strategic Guide to Personal Protective Equipment for Handling Methyldivinylphosphine Oxide

This document provides crucial safety and operational guidance for researchers, scientists, and drug development professionals handling Methyldivinylphosphine oxide. As a specialty organophosphorus compound, Methyldiviny...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides crucial safety and operational guidance for researchers, scientists, and drug development professionals handling Methyldivinylphosphine oxide. As a specialty organophosphorus compound, Methyldivinylphosphine oxide necessitates a rigorous and well-understood safety protocol to mitigate risks. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and informed decision-making in your laboratory.

Hazard Assessment: Understanding the Invisible Threat

Key Anticipated Hazards:

  • Acute Toxicity (Oral): Many phosphine oxides are classified as harmful if swallowed.

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.

  • Neurotoxicity: As an organophosphorus compound, there is a potential for neurotoxic effects through the inhibition of acetylcholinesterase, although the specific activity of Methyldivinylphosphine oxide is not fully characterized.[1][2]

Given these potential hazards, all handling of Methyldivinylphosphine oxide must be conducted with the assumption that it is a hazardous substance, and appropriate engineering controls and personal protective equipment (PPE) must be employed.

The Core of Protection: Selecting the Right PPE

A multi-layered approach to PPE is essential to prevent exposure through all potential routes. The following table outlines the minimum recommended PPE for various laboratory operations involving Methyldivinylphosphine oxide.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Aliquotting (Solid) Safety glasses with side shieldsDouble-gloving: Nitrile or Neoprene (minimum 8 mil thickness)Fully-buttoned lab coatRecommended: N95 respirator if not in a ventilated enclosure
Solution Preparation Chemical splash gogglesDouble-gloving: Nitrile or Neoprene (minimum 8 mil thickness)Chemical-resistant apron over a lab coatWork within a certified chemical fume hood
Reaction/Synthesis Chemical splash goggles and a face shieldDouble-gloving: Nitrile or Neoprene (minimum 8 mil thickness)Chemical-resistant apron over a lab coatWork within a certified chemical fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty chemical resistant gloves (e.g., Butyl rubber, Neoprene)Chemical-resistant suit or coverallsAir-purifying respirator (APR) with organic vapor/acid gas cartridges
The Rationale Behind the Choices
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and aerosols. A face shield should be used in conjunction with goggles when there is a significant splash risk, such as during solution transfers or when working with larger quantities.

  • Hand Protection: The skin is a primary route of exposure for many organophosphorus compounds.[1] Double-gloving provides an extra layer of security. Should the outer glove be compromised, the inner glove continues to offer protection while the outer is safely removed and replaced. Nitrile and neoprene offer good resistance to a range of chemicals.[3][4][5] It is crucial to consult glove manufacturer's compatibility charts for specific breakthrough times if available.

  • Body Protection: A standard lab coat protects against minor spills, but a chemical-resistant apron is necessary for tasks with a higher splash potential. For large-scale operations or spill response, a disposable chemical-resistant suit is warranted.

  • Respiratory Protection: All work with Methyldivinylphosphine oxide that could generate dust or aerosols must be performed within a certified chemical fume hood.[6][7][8] This is the most critical engineering control to prevent inhalation exposure.

Operational Plan: A Step-by-Step Protocol for Donning and Doffing PPE

Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.

Donning Procedure
  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile or neoprene gloves.

  • Lab Coat/Suit: Put on your lab coat, ensuring it is fully buttoned, or your chemical-resistant suit.

  • Outer Gloves: Don the second, outer pair of gloves. The cuff of the outer glove should go over the cuff of the lab coat sleeve.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure requires it.

Doffing Procedure (Contamination Removal)
  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and pulling it down and away from your body, turning it inside out. With your now ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off without touching the outer surface. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove your face shield and goggles from the back of your head, avoiding touching the front surfaces. Place them in a designated area for decontamination.

  • Lab Coat/Suit: Unbutton your lab coat and remove it by rolling it down your arms, ensuring the contaminated outer surface is folded inward. Dispose of it in the appropriate waste stream.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[1][9]

Spill and Disposal Plan

Emergency Spill Response
  • Evacuate: Alert others in the immediate area and evacuate.

  • Isolate: Secure the area to prevent entry.

  • Report: Inform your supervisor and institutional safety office.

  • Assess: If the spill is small and you are trained to handle it, proceed with cleanup only after donning the appropriate spill-response PPE.

  • Contain and Clean: Use a chemical spill kit with an absorbent material appropriate for organic compounds. Work from the outside of the spill inward.

  • Decontaminate: Once the bulk material is absorbed, decontaminate the area. A solution of sodium hypochlorite (bleach) followed by sodium carbonate (washing soda) can be effective for organophosphorus compounds.[10]

  • Dispose: All contaminated materials, including absorbent pads and PPE, must be collected in a sealed container and disposed of as hazardous waste according to institutional and local regulations.[11]

Routine Waste Disposal
  • Solid Waste: All disposable materials contaminated with Methyldivinylphosphine oxide (gloves, wipes, etc.) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

Emergency Preparedness

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[3][9] Wash the affected area thoroughly with soap and water for at least 15 minutes.[1]

  • Eye Contact: Proceed immediately to an eyewash station and flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the affected person to fresh air immediately.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention. Provide the medical team with the name of the chemical (Methyldivinylphosphine oxide) and any available hazard information.[12][13]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when planning to work with Methyldivinylphosphine oxide.

PPE_Selection_Workflow start Start: Plan to handle Methyldivinylphosphine Oxide assess_task Assess Task: Weighing, Solution Prep, Reaction, or Spill? start->assess_task weighing Weighing Solid assess_task->weighing Weighing solution Solution Prep or Reaction assess_task->solution Liquid Handling spill Spill Cleanup assess_task->spill Spill ppe_base Base PPE: - Lab Coat - Double Nitrile/Neoprene Gloves - Safety Glasses with Side Shields weighing->ppe_base ppe_splash Upgrade to: - Chemical Splash Goggles - Face Shield - Chemical Resistant Apron solution->ppe_splash ppe_spill Full Spill PPE: - Chemical Resistant Suit - Heavy-Duty Gloves - Face Shield & Goggles - Air-Purifying Respirator spill->ppe_spill control_check Is task performed in a Chemical Fume Hood? ppe_base->control_check hood_yes Proceed with Task ppe_splash->hood_yes control_check->hood_yes Yes hood_no STOP! Relocate to Fume Hood control_check->hood_no No

Caption: Decision workflow for selecting appropriate PPE.

References

  • Medical News Today. (2021, July 21). Organophosphate poisoning: Symptoms and treatment. [Link]

  • Cleveland Clinic. (2024, July 18). Organophosphate Poisoning: What It Is, Symptoms & Treatment. [Link]

  • Medscape. (2023, March 13). Organophosphate Toxicity Treatment & Management. [Link]

  • UC San Diego Blink. (2024, February 21). Chemical Fume Hood Use Guidelines. [Link]

  • Labconco. (2024, October 2). Fume Hood Safety & Best Practices. [Link]

  • NIOSH - CDC Archive. Recommendations for Chemical Protective Clothing. [Link]

  • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 5 Organophosphates. [Link]

  • Sydney Children's Hospitals Network. (2024, August 2). Organophosphate/Carbamate Exposure - Management. [Link]

  • PubMed Central. (2023, July 14). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. [Link]

  • Food and Agriculture Organization of the United Nations. Decontamination. [Link]

  • NIOSH - CDC Archive. NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]

  • Labconco. (2018, December 17). Fume Hood Basics: 5 Best Practices. [Link]

  • NIOSH - CDC. NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Restek. (2024, August 24). Organophosphorus Pesticide Standard - Safety Data Sheet. [Link]

  • University of Houston-Downtown. Guidelines For The Safe Use Of Laboratory Fume Hoods. [Link]

  • ResearchGate. (2025, August 7). Organophosphate Degrading Microorganisms and Enzymes as Biocatalysts in Environmental and Personal Decontamination Applications. [Link]

  • University of Texas at Austin - Environmental Health and Safety. OSHA Glove Selection Chart. [Link]

  • NIOSH - CDC. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]

  • Lab Manager. (2025, March 3). 5 Essential Steps for Proper Fume Hood Use in the Laboratory. [Link]

  • ACS Publications. Enzymic detoxification of waste organophosphate pesticides. [Link]

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